Ammonium manganese phosphate
Description
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Properties
IUPAC Name |
azanium;manganese(2+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUGKDWGQPNDGX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnNO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889647 | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.948 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15609-81-1 | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015609811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium manganese phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Methodological & Application
Synthesis of nano-sized ammonium manganese phosphate
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Application Notes & Protocols: Ammonium Manganese Phosphate as a High-Purity Precursor for Olivine-Type Cathode Materials
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and utilization of ammonium manganese phosphate monohydrate (NH₄MnPO₄·H₂O, hereafter AMP) as a precursor for the synthesis of high-performance lithium manganese phosphate (LiMnPO₄, LMP) cathode materials. The use of a precursor-based route offers significant advantages over conventional solid-state methods, primarily by achieving superior compositional homogeneity, controlled morphology, and smaller particle sizes, which are critical for overcoming the inherently low ionic and electronic conductivity of LMP.[1][2] We present detailed, field-tested protocols for the aqueous co-precipitation of AMP, its subsequent characterization, and its conversion to phase-pure, electrochemically active LMP.
Introduction: The Rationale for a Precursor-Driven Approach
Lithium manganese phosphate (LiMnPO₄) is a highly attractive cathode material for next-generation lithium-ion batteries. Its high operating voltage of ~4.1 V (vs. Li/Li⁺) results in a theoretical energy density approximately 20% greater than the widely used LiFePO₄.[3][4] However, practical application has been hindered by its poor rate capability, stemming from low lithium-ion diffusivity and poor electronic conductivity.[1][3]
A key strategy to mitigate these kinetic limitations is to synthesize nanostructured materials with a uniform carbon coating.[5] The precursor method, specifically using AMP, is an elegant and effective solution.
Why this compound?
-
Homogeneity: Co-precipitation ensures that manganese and phosphate ions are intimately mixed on an atomic scale, which is crucial for forming a phase-pure olivine LMP structure during subsequent lithiation and calcination.[6]
-
Morphology Control: The precipitation conditions can be tuned to control the particle size and shape (e.g., plates, rods, flakes) of the AMP precursor.[7] This morphology can be partially retained in the final LMP product, influencing electrode architecture and electrochemical performance.
-
Purity: This method allows for the formation of a highly pure intermediate compound, with impurities removed during the washing stages.
-
Scalability: Co-precipitation is an industrially scalable and cost-effective synthesis route.[6][8]
This guide will walk researchers through the entire workflow, from initial precursor synthesis to final cathode characterization, emphasizing the scientific principles that govern each step.
Workflow Overview: From Precursor to Performance
The process can be logically divided into three main stages: synthesis of the AMP precursor, rigorous characterization to validate its properties, and conversion into the final carbon-coated LMP cathode material for electrochemical testing.
Caption: Overall experimental workflow from AMP precursor synthesis to LMP cathode evaluation.
Detailed Protocols
Protocol 1: Synthesis of NH₄MnPO₄·H₂O Precursor via Co-Precipitation
This protocol describes a standard aqueous co-precipitation method. The reaction is: Mn²⁺(aq) + NH₄⁺(aq) + HPO₄²⁻(aq) + H₂O(l) → NH₄MnPO₄·H₂O(s) + H⁺(aq)
Causality: The key to this process is carefully controlling the supersaturation of the solution to promote uniform nucleation and growth of AMP crystals. pH is the most critical parameter; maintaining a slightly alkaline pH ensures the phosphate is in the correct form (primarily HPO₄²⁻) and promotes the precipitation of the desired phase. Temperature influences crystal growth kinetics and solubility.
Materials & Equipment:
-
Manganese (II) sulfate monohydrate (MnSO₄·H₂O)
-
Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Ammonia solution (NH₄OH, 25-28%)
-
Deionized (DI) water
-
Jacketed glass reactor with overhead stirrer and pH probe
-
Peristaltic pumps for controlled addition of reactants
-
Heating circulator
-
Büchner funnel and vacuum filtration apparatus
-
Drying oven
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 1.0 M solution of MnSO₄·H₂O in DI water.
-
Solution B: Prepare a 1.0 M solution of (NH₄)₂HPO₄ in DI water.
-
-
Reaction Setup:
-
Add a defined volume of DI water to the jacketed reactor.
-
Heat the water to 60°C and maintain this temperature using the circulator.
-
Begin stirring at 400-600 RPM to ensure a homogeneous reaction environment.
-
-
Co-precipitation:
-
Simultaneously pump Solution A and Solution B into the reactor at a fixed, slow rate.
-
While adding the reactants, continuously monitor the pH. Maintain the pH of the suspension between 7.5 and 8.5 by adding ammonia solution dropwise. A stable pH is critical for uniform particle morphology.
-
A pale pink or white precipitate will form immediately.
-
-
Aging:
-
After the addition of reactants is complete, continue stirring the suspension at 60°C for 2-4 hours. This "aging" step allows for the growth and perfection of the crystals, leading to a more ordered material.
-
-
Collection and Washing:
-
Turn off the heat and stirring and allow the precipitate to settle.
-
Separate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of DI water (at least 3-5 times the reactor volume) to remove any unreacted ions (especially sulfate).
-
Perform a final wash with ethanol to aid in drying.
-
-
Drying:
-
Transfer the washed product to a crystallization dish and dry in an oven at 80°C for 12 hours.
-
The final product should be a fine, pale pink or off-white powder.
-
Protocol 2: Characterization of the AMP Precursor
This stage is a critical quality control step. The results validate that the desired precursor has been synthesized before proceeding to the more energy-intensive calcination stage.
| Technique | Purpose | Expected Outcome / Key Metrics |
| XRD | Phase Identification & Purity | The diffraction pattern should match the standard for orthorhombic NH₄MnPO₄·H₂O. Look for sharp peaks indicating good crystallinity and the absence of peaks from other phases. |
| SEM | Morphology & Size Analysis | Observe particle shape (e.g., plates, rods) and size distribution. Uniform, well-defined particles are desirable for consistent performance.[9] |
| TGA | Thermal Decomposition Profile | A distinct two-step weight loss is expected. The first, below ~250°C, corresponds to the loss of water of hydration. The second, between ~250-400°C, corresponds to the decomposition and loss of ammonia. The total weight loss should be consistent with the theoretical value for NH₄MnPO₄·H₂O.[10] |
Protocol 3: Conversion of AMP to Carbon-Coated LiMnPO₄
This protocol details the solid-state reaction to form the final cathode material. An intimate mixing of the precursor with a lithium source and a carbon source is essential.
Causality: The calcination process serves two purposes: (1) it provides the thermal energy for the solid-state reaction between the AMP precursor and the lithium source to form the olivine LMP structure, and (2) it pyrolyzes the organic carbon source to create a conductive carbon coating on the LMP particles. An inert atmosphere (e.g., Argon) is absolutely critical to prevent the oxidation of Mn²⁺ to higher oxidation states (e.g., Mn³⁺), which would inhibit the formation of the desired LiMnPO₄ phase.
Materials & Equipment:
-
Synthesized NH₄MnPO₄·H₂O precursor
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Lithium Carbonate (Li₂CO₃)
-
Carbon source (e.g., sucrose, citric acid, glucose)
-
High-energy ball mill or planetary mixer
-
Tube furnace with gas flow control
-
Alumina crucibles
Procedure:
-
Mixing:
-
Weigh out the AMP precursor, lithium source, and carbon source. A slight excess of the lithium source (e.g., 3-5 mol%) is often used to compensate for any potential lithium loss via volatilization at high temperatures.
-
The amount of carbon source is typically calculated to yield 1-3 wt% carbon in the final product.
-
Combine the powders and mix thoroughly. For optimal homogeneity, use a high-energy ball mill with ethanol as a grinding medium for 2-4 hours.[7]
-
-
Drying:
-
After milling, dry the resulting slurry at 80°C to remove the ethanol.
-
-
Calcination:
-
Place the dried, mixed powder loosely in an alumina crucible and place it in the center of the tube furnace.
-
Purge the furnace tube with a high-purity inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all oxygen. Maintain a steady, gentle flow of the gas throughout the heating and cooling process.
-
Heat the furnace according to a two-step profile:
-
Step 1 (Dwell): Ramp to 350°C at 5°C/min and hold for 4 hours. This step allows for the decomposition of the precursor and the carbon source at a controlled rate.[1]
-
Step 2 (Sintering): Ramp to 600-700°C at 5°C/min and hold for 8-12 hours. This step facilitates the crystallization of the LiMnPO₄ olivine phase.[1]
-
-
Cool the furnace naturally to room temperature under the inert gas flow.
-
-
Final Product:
-
The resulting powder should be dark gray or black, indicating the presence of a carbon coating. The product is the final LiMnPO₄/C composite cathode material.
-
Caption: Transformation of the AMP precursor into the final LiMnPO₄/C cathode material.
Final Product Evaluation
The synthesized LiMnPO₄/C powder should be characterized using XRD and SEM to confirm phase purity and morphology. For electrochemical evaluation, the powder is mixed with a conductive additive (e.g., Super P carbon) and a binder (e.g., PVDF) to form a slurry, which is then cast onto an aluminum foil current collector to fabricate a cathode. This cathode is assembled into a coin cell with a lithium metal anode to test its electrochemical performance, such as its specific capacity (mAh/g), cycling stability, and rate capability.[5][11]
References
-
Ammonia-free synthesis of lithium manganese iron phosphate cathodes via a co-precipitation reaction. RSC Sustainability. Available at: [Link]
-
Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. ACS Omega. Available at: [Link]
-
Synthesis of Fe2+ Substituted High-Performance LiMn1−xFexPO4/C (x = 0, 0.1, 0.2, 0.3, 0.4) Cathode Materials for Lithium-Ion Batteries via Sol-Gel Processes. MDPI. Available at: [Link]
-
Synthesis and Electrochemical Performance of LiMnPO 4 by Hydrothermal Method. ResearchGate. Available at: [Link]
-
Ammonia-free synthesis of lithium manganese iron phosphate cathodes via a co-precipitation reaction. RSC Publishing. Available at: [Link]
-
A comprehensive review of LiMnPO4 based cathode materials for lithium-ion batteries: current strategies to improve its performance. ResearchGate. Available at: [Link]
-
Synthesis of LiMnPO4/C with superior performance as Li-ion battery cathodes by a two-stage microwave solvothermal process. Journal of Materials Chemistry A. Available at: [Link]
-
LiMnPO4 – A next generation cathode material for lithium-ion batteries. RSC Publishing. Available at: [Link]
-
Ammonia-free synthesis of lithium manganese iron phosphate cathodes via a co-precipitation reaction. RSC Publishing. Available at: [Link]
-
Synthesis of Electrochemically Active LiMnPO4 via MnPO4·H2O with Different Morphology Prepared By Facile Precipitation. International Journal of Electrochemical Science. Available at: [Link]
-
Co-precipitation of Cathode Active Materials Precursors in Lithium-ion Batteries Recycling: Experiments and Modeling. Chemical Engineering Transactions. Available at: [Link]
-
X-ray diffraction patterns of ammonium phosphate (NH 4 PO 3 ) powder prepared by sol–gel method. ResearchGate. Available at: [Link]
-
Hydrothermal Co-Precipitation Method for Next-Generation Lithium-Ion Ammonia‐Free Cathode Materials. Oak Ridge National Laboratory. Available at: [Link]
-
Hydrated Manganese (II) Phosphate (Mn3(PO4)2-3H2O) as a Water Oxidation Catalyst. AWS. Available at: [Link]
-
Hydrothermal synthesis of dittmarite-group NH4(Co1−xMnx)PO4·H2O particles as inorganic violet pigments. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of LiMnPO4/C with superior performance as Li-ion battery cathodes by a two-stage microwave solvothermal process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. LiMnPO4 – A next generation cathode material for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Ammonia-free synthesis of lithium manganese iron phosphate cathodes via a co-precipitation reaction - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for NH4MnPO4 in Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of Ammonium Manganese Phosphate in Energy Storage
Supercapacitors, also known as electrochemical capacitors, are at the forefront of energy storage research due to their high power density, rapid charge-discharge capabilities, and exceptional cycle life.[1] The performance of a supercapacitor is intrinsically linked to its electrode materials.[2] Among the various candidates, transition metal phosphates are gaining significant attention for their potential to exhibit pseudocapacitive behavior, which involves fast and reversible faradaic reactions at the electrode surface, thereby offering higher energy storage capacity than conventional electric double-layer capacitors (EDLCs).[2]
This compound (NH4MnPO4) and its hydrated forms have emerged as particularly promising electrode materials. The presence of multiple electroactive sites, redox-active centers, and the potential for rapid ion transport contribute to its appeal for energy storage applications. This document provides a comprehensive guide to the synthesis, characterization, and application of NH4MnPO4 as a high-performance supercapacitor electrode material. We will delve into the underlying scientific principles that govern its performance and provide detailed, field-proven protocols for its practical implementation.
I. Synthesis of NH4MnPO4: A Comparative Overview and Detailed Protocol
The electrochemical performance of NH4MnPO4 is highly dependent on its morphology, crystallinity, and surface area, which are in turn dictated by the synthesis method.[3] Common synthesis routes include hydrothermal, precipitation, and microwave-assisted methods. The microwave-assisted hydrothermal method is often favored for its rapidity and ability to produce homogenous nanostructures.[1][4]
Comparative Analysis of Synthesis Precursors
The choice of manganese precursor can significantly influence the morphology of the resulting NH4MnPO4. For instance, using manganese acetate (Mn(CH3COO)2) as a precursor in a microwave synthesis method has been shown to produce sheet-like structures with higher surface area and porosity compared to using manganese sulfate (MnSO4).[3] This enhanced surface area promotes more efficient ion diffusion and electron transport, leading to superior electrochemical performance.[3]
Protocol 1: Microwave-Assisted Synthesis of NH4MnPO4
This protocol details a microwave-assisted hydrothermal procedure for synthesizing NH4MnPO4, adapted from established methodologies.[4]
Rationale: This method is chosen for its rapid reaction times, energy efficiency, and ability to produce uniform nanoparticles, which are desirable for supercapacitor applications.
Materials and Equipment:
-
Manganese (II) chloride tetrahydrate (MnCl2·4H2O)
-
Disodium hydrogen phosphate (Na2HPO4)
-
Ammonium chloride (NH4Cl)
-
Deionized (DI) water
-
Microwave hydrothermal synthesis reactor
-
Centrifuge
-
Drying oven
Step-by-Step Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of MnCl2·4H2O in DI water.
-
Prepare a 0.1 M solution of Na2HPO4 in DI water.
-
Prepare a 0.1 M solution of NH4Cl in DI water.
-
-
Reaction Mixture:
-
In a typical synthesis, mix the precursor solutions in a stoichiometric ratio. For example, to synthesize CoMn(PO4)2, solutions of CoCl2·6H2O and MnCl2·6H2O are mixed.[4] For NH4MnPO4, you would adapt this by mixing the MnCl2·4H2O and NH4Cl solutions.
-
Slowly add the Na2HPO4 solution dropwise to the manganese-containing solution under constant stirring to initiate precipitation.
-
-
Microwave-Assisted Hydrothermal Reaction:
-
Transfer the resulting solution mixture into a Teflon-lined autoclave, which is then placed in the microwave hydrothermal reactor.
-
Set the reaction temperature to 120°C and the reaction time to 15 minutes, with a heating rate of 5°C per minute.[4]
-
-
Product Recovery and Purification:
-
After the reaction is complete and the reactor has cooled to room temperature, collect the precipitate by centrifugation.
-
Wash the product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final NH4MnPO4 powder in an oven at 60-80°C for 12-24 hours.[4]
-
Visualization of Synthesis Workflow:
Caption: Workflow for Microwave-Assisted Synthesis of NH4MnPO4.
II. Electrode Preparation and Supercapacitor Assembly
The performance of the supercapacitor is also critically dependent on the quality of the electrode and the assembly of the device.
Protocol 2: Fabrication of NH4MnPO4 Working Electrode
Rationale: This protocol ensures good adhesion of the active material to the current collector and promotes efficient charge transfer. The 80:10:10 mass ratio is a standard composition that balances active material loading, conductivity, and mechanical stability.
Materials and Equipment:
-
Synthesized NH4MnPO4 powder
-
Carbon black (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam or carbon cloth (current collector)
-
Agate mortar and pestle
-
Doctor blade or similar coating tool
-
Vacuum oven
Step-by-Step Procedure:
-
Slurry Preparation:
-
In an agate mortar, thoroughly mix the synthesized NH4MnPO4 powder, carbon black, and PVDF in a mass ratio of 80:10:10.
-
Add a few drops of NMP solvent to the mixture and grind until a homogeneous slurry is formed.
-
-
Coating the Current Collector:
-
Clean the nickel foam or carbon cloth substrate.
-
Uniformly coat the slurry onto the current collector using a doctor blade. The loading mass of the active material is typically around 1-3 mg/cm².
-
-
Drying the Electrode:
-
Dry the coated electrode in a vacuum oven at 60-80°C for 12 hours to remove the NMP solvent.
-
-
Electrode Pressing:
-
Press the dried electrode at a pressure of ~10 MPa to ensure good contact between the active material and the current collector.
-
III. Electrochemical Characterization
A three-electrode system is typically used for the initial electrochemical evaluation of the NH4MnPO4 material.
Visualization of a Three-Electrode System:
Caption: Schematic of a Three-Electrode Electrochemical Cell.
Protocol 3: Electrochemical Performance Evaluation
Rationale: This suite of electrochemical tests provides a comprehensive understanding of the material's capacitive behavior, rate capability, and charge transfer kinetics.
Equipment:
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode cell
-
Prepared NH4MnPO4 working electrode
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)
-
Counter electrode (e.g., platinum wire or graphite rod)
-
Aqueous electrolyte (e.g., 1 M Na2SO4, KOH, or LiOH)[5]
A. Cyclic Voltammetry (CV):
-
Purpose: To assess the capacitive behavior and identify the potential window of operation.
-
Procedure:
-
Assemble the three-electrode cell with the NH4MnPO4 working electrode, reference electrode, and counter electrode in the chosen electrolyte.
-
Set the potential window (e.g., 0 to 1.0 V vs. Ag/AgCl).
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
-
Data Analysis: The specific capacitance (C, in F/g) can be calculated from the CV curves using the formula: C = (∫I dV) / (2 * v * ΔV * m) where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active material.
B. Galvanostatic Charge-Discharge (GCD):
-
Purpose: To determine the specific capacitance, energy density, power density, and cycling stability.
-
Procedure:
-
Charge and discharge the electrode at various constant current densities (e.g., 0.5, 1, 2, 5, 10 A/g) within the determined potential window.
-
For cycling stability, repeat the charge-discharge process for a large number of cycles (e.g., 1000-5000 cycles) at a fixed current density.
-
-
Data Analysis: The specific capacitance can be calculated from the discharge curve using the formula: C = (I * Δt) / (ΔV * m) where I is the discharge current, Δt is the discharge time, ΔV is the potential window, and m is the mass of the active material.
C. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the charge transfer resistance and ion diffusion kinetics.
-
Procedure:
-
Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the open-circuit potential.
-
-
Data Analysis: The Nyquist plot obtained from EIS provides information on the equivalent series resistance (ESR) from the high-frequency intercept with the real axis, and the charge transfer resistance (Rct) from the diameter of the semicircle in the high-frequency region.
IV. Expected Performance and Data Summary
The electrochemical performance of NH4MnPO4-based supercapacitors can be influenced by several factors, including the synthesis method, morphology, and the electrolyte used. The table below summarizes typical performance metrics reported in the literature.
| Precursor | Synthesis Method | Electrolyte | Specific Capacitance (at current density) | Cycling Stability | Reference |
| Mn(CH3COO)2 | Microwave | 2 M H2SO4 with NH4VO3 | Enhanced with redox additive | 99.4% retention after 5000 cycles | [3] |
| MnSO4 | Microwave | 2 M H2SO4 with NH4VO3 | Lower than Mn(CH3COO)2 precursor | Not specified | [3] |
Note: The performance of pure NH4MnPO4 is often enhanced by creating composites with conductive materials like graphene or by using redox-active electrolytes.
V. Concluding Remarks for the Advanced Researcher
This compound presents a compelling material platform for the development of next-generation supercapacitors. The protocols outlined in this document provide a robust framework for the synthesis and characterization of NH4MnPO4 electrodes. Further research can be directed towards optimizing the nanostructure of NH4MnPO4, exploring novel composite materials to enhance conductivity, and investigating the role of different aqueous and non-aqueous electrolytes to widen the operating voltage window and improve energy density. A deeper understanding of the charge storage mechanism, particularly the role of the intercalated ammonium ions and water molecules, will be crucial for the rational design of even higher-performance energy storage devices.
VI. References
-
Facile Synthesis of MnPO4·H2O Nanowire/Graphene Oxide Composite Material and Its Application as Electrode Material for High Performance Supercapacitors. (2018). ResearchGate. [Link]
-
Microwave-assisted green synthesis of manganese molybdate nanorods for high-performance supercapacitor. (2020). ResearchGate. [Link]
-
Electrochemical properties of manganese ferrite-based supercapacitors in aqueous electrolyte: The effect of ionic radius. (2014). ResearchGate. [Link]
-
Understanding the charge storage mechanism of supercapacitors: in situ/operando spectroscopic approaches and theoretical investigations. (2021). Journal of Materials Chemistry A. [Link]
-
Hydrothermal synthesis of manganese phosphate/graphene foam composite for electrochemical supercapacitor applications. (2017). ResearchGate. [Link]
-
Comparative synthesis of this compound (NH4MnPO4) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications. (2025). New Journal of Chemistry. [Link]
-
Microwave hydrothermal synthesis of α-MnMoO4 nanorods for high electrochemical performance supercapacitors. (2018). RSC Publishing. [Link]
-
Comparative synthesis of this compound (NH4MnPO4) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications. (2026). ResearchGate. [Link]
-
Charge storage mechanism in different types of supercapacitors. (a)... (n.d.). ResearchGate. [Link]
-
Ammonium metal phosphates: Emerging materials for energy storage. (2022). Dalton Transactions. [Link]
-
Investigation of Pseudocapacitive Charge-Storage Reaction of MnO2 ∙ nH2O Supercapacitors in Aqueous Electrolytes. (2004). ResearchGate. [Link]
-
Rapid synthesis of cobalt manganese phosphate by microwave-assisted hydrothermal method and application as positrode material in supercapatteries. (2021). Scientific Reports. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative synthesis of this compound (NH4MnPO4) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Rapid synthesis of cobalt manganese phosphate by microwave-assisted hydrothermal method and application as positrode material in supercapatteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to Synthesizing High-Performance LiMnPO₄ Cathode Materials Using an NH₄MnPO₄·H₂O Precursor
Foreword: The Strategic Advantage of the Precursor-Mediated Route
Lithium manganese phosphate (LiMnPO₄) stands out as a next-generation cathode material for high-energy lithium-ion batteries. Its primary appeal lies in a high operating voltage of approximately 4.1 V (vs. Li/Li⁺), which translates to a greater theoretical energy density compared to its widely used counterpart, LiFePO₄.[1][2] However, the practical application of LiMnPO₄ has been historically hindered by its intrinsically low ionic and electronic conductivity, which impedes electrochemical performance.[1]
To overcome these limitations, nano-engineering strategies that control particle size and morphology have proven essential.[1][3] The precursor-based synthesis route, specifically using ammonium manganese phosphate monohydrate (NH₄MnPO₄·H₂O), offers a robust and elegant solution. This dittmarite-type compound serves as an ideal template because its crystal structure is analogous to the target olivine structure of LiMnPO₄.[3][4] This structural similarity allows for a conversion reaction that can preserve the precursor's morphology, enabling precise control over the final product's architecture.[1]
This guide provides a comprehensive overview and detailed protocols for the synthesis of LiMnPO₄, beginning with the controlled precipitation of the NH₄MnPO₄·H₂O precursor and culminating in its conversion to a high-performance, carbon-coated LiMnPO₄ cathode material. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers in materials science and energy storage.
Part 1: Synthesis and Morphological Control of the NH₄MnPO₄·H₂O Precursor
The morphology of the final LiMnPO₄ product is critically dependent on the morphology of the NH₄MnPO₄·H₂O precursor. Therefore, precise control during this initial precipitation step is paramount. We present two effective methods: a wet mechanical process for one-step synthesis and morphology control, and a conventional chemical precipitation method.
Causality: The Dissolution-Precipitation Mechanism
The formation of NH₄MnPO₄·H₂O relies on a dissolution-precipitation mechanism. Inexpensive raw materials, such as a manganese source (e.g., MnCO₃) and a phosphate source (e.g., NH₄H₂PO₄), are dissolved in an aqueous medium.[5][6] Under controlled conditions, the less soluble NH₄MnPO₄·H₂O precipitates out of the solution. The kinetics of this process—influenced by factors like mechanical energy, temperature, and reagent concentration—directly dictates the nucleation and growth of the precursor crystals, thereby defining their final shape and size.[1][5]
Protocol 1: Wet Mechanical Synthesis of NH₄MnPO₄·H₂O
This method utilizes a planetary ball mill to achieve reaction and morphology control simultaneously. The mechanical energy accelerates the dissolution of raw materials and forces a controlled precipitation.[5]
Step-by-Step Methodology:
-
Reagent Preparation: Weigh stoichiometric amounts of ammonium dihydrogen phosphate (NH₄H₂PO₄) and manganese carbonate (MnCO₃).
-
Milling Setup: Place the powders into a milling pot containing zirconia balls and deionized water. The ball size and powder-to-ball mass ratio are critical parameters for morphology control.
-
Milling Process: Conduct planetary ball milling at room temperature. The centrifugal acceleration and milling time are key variables to adjust for desired morphologies.[6] For instance, shorter milling times may produce plate-like particles, while longer durations can lead to finer nanoparticles.[5]
-
Product Recovery: After milling, collect the precipitate by centrifugation or filtration.
-
Washing: Wash the collected powder multiple times with deionized water and ethanol to remove any unreacted reagents or byproducts.
-
Drying: Dry the final NH₄MnPO₄·H₂O precursor in a vacuum oven at a low temperature (e.g., 60-80 °C) to prevent premature decomposition.
Protocol 2: Conventional Chemical Precipitation
This widely accessible method offers morphological control through the manipulation of chemical conditions.[1][4]
Step-by-Step Methodology:
-
Solution Preparation: Prepare separate aqueous solutions of a manganese salt (e.g., manganese nitrate, Mn(NO₃)₂) and a phosphate source (e.g., ammonium dihydrogen phosphate, NH₄H₂PO₄).
-
Precipitation Reaction: Under vigorous stirring, add one solution to the other. The reaction temperature, reagent concentrations, and stirring duration are crucial for controlling the precursor's morphology.[1] For example, using a mixed solvent of ethanol and water can yield nano-sized thin flakes.[1]
-
Aging: Allow the resulting suspension to age for a specified period to ensure complete precipitation and crystal growth.
-
Product Recovery: Collect the white precipitate by filtration.
-
Washing: Thoroughly wash the product with deionized water and ethanol.
-
Drying: Dry the NH₄MnPO₄·H₂O powder in a vacuum oven at 60-80 °C.
Part 2: Conversion to LiMnPO₄ and In-Situ Carbon Coating
The conversion of the NH₄MnPO₄·H₂O precursor to LiMnPO₄ is achieved through a solid-state reaction. This step involves the thermal decomposition of the precursor and the simultaneous insertion of lithium ions. An in-situ carbon coating is also introduced at this stage to enhance the electronic conductivity of the final product.
Causality: The Solid-State Ion Exchange and Lithiation
The conversion process is a thermally driven ion exchange where Li⁺ ions from a lithium source replace the NH₄⁺ ions and structural water in the precursor lattice.[3] This reaction is performed under an inert atmosphere (e.g., Argon) to prevent the oxidation of Mn²⁺ to Mn³⁺.[1][5] A carbon source, such as sucrose or polyvinyl alcohol, is added to the mixture.[1][7] During calcination, this organic compound pyrolyzes, forming a thin, uniform conductive carbon layer on the surface of the LiMnPO₄ particles. This coating is critical for overcoming the material's poor intrinsic electronic conductivity.
Overall Synthesis Workflow
Caption: Workflow for LiMnPO₄/C synthesis via the NH₄MnPO₄·H₂O precursor route.
Protocol 3: Solid-State Conversion to Carbon-Coated LiMnPO₄
Step-by-Step Methodology:
-
Homogeneous Mixing: In an agate mortar, thoroughly grind the as-synthesized NH₄MnPO₄·H₂O precursor, a stoichiometric amount of a lithium source (e.g., LiOH·H₂O or lithium acetate), and a carbon source (e.g., 10 wt% sucrose).[1][5] A small amount of ethanol can be added to form a slurry, ensuring intimate mixing of the components.[5]
-
Drying the Mixture: Gently heat the mixture to evaporate the ethanol, resulting in a fine, homogeneous powder.
-
Calcination: Place the powder mixture in a tube furnace.
-
Inert Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove all oxygen.
-
Heating Profile: Heat the sample to a target temperature, typically between 500 °C and 600 °C, and hold for 2-4 hours.[1][5] The optimal temperature facilitates the crystallization of LiMnPO₄ without causing significant particle agglomeration.[8]
-
Cooling: Allow the furnace to cool naturally to room temperature under the inert gas flow.
-
Product Collection: The resulting black or dark gray powder is the final LiMnPO₄/C composite material.
Part 3: Material Characterization and Data Interpretation
Validation of the synthesis requires thorough characterization. The primary techniques involve structural, morphological, and electrochemical analyses.
Structural and Morphological Analysis
-
X-Ray Diffraction (XRD): Used to confirm the crystal structure. A successful synthesis will show diffraction peaks corresponding to the orthorhombic olivine structure of LiMnPO₄, with no impurity phases.
-
Scanning/Transmission Electron Microscopy (SEM/TEM): Used to visualize the particle size, shape, and morphology. This analysis is crucial to confirm that the desired morphology from the precursor step was preserved in the final product and to observe the uniformity of the carbon coating.
Data Summary: Impact of Synthesis Parameters
The table below summarizes the influence of key experimental variables on the properties of the final LiMnPO₄ product.
| Parameter | Control Variable(s) | Effect on Precursor (NH₄MnPO₄·H₂O) | Effect on Final Product (LiMnPO₄) |
| Particle Morphology | Synthesis Method, Temp., Stirring, Solvents | Controls shape (plates, rods, flakes)[1][5] | Morphology is often inherited; influences Li⁺ diffusion paths[1] |
| Particle Size | Milling Time, Reagent Concentration | Determines primary and secondary particle size | Smaller particles reduce Li⁺ diffusion length, improving rate capability[1] |
| Crystallinity | Calcination Temperature & Time | N/A | Higher temperature improves crystallinity but can cause particle growth[8] |
| Electronic Conductivity | Carbon Source Amount & Type | N/A | A uniform carbon coat drastically improves rate performance and capacity utilization[1][7] |
| Phase Purity | Stoichiometry, Calcination Atmosphere | N/A | An inert atmosphere is critical to prevent manganese oxidation and impurity formation[5] |
Troubleshooting and Field-Proven Insights
-
Impurity Phases: The presence of impurity phases like manganese pyrophosphate (Mn₂P₂O₇) in the XRD pattern often indicates an incorrect calcination temperature or a non-stoichiometric mixture.[1]
-
Poor Electrochemical Performance: If the material shows low capacity or poor rate capability, the primary culprits are often insufficient carbon coating or large, agglomerated particles. Ensure intimate mixing of the carbon source and optimize the calcination profile to prevent particle sintering.
-
Morphology Control: The precursor precipitation step is the most critical for morphology. The wet mechanical route offers excellent control but requires specialized equipment.[6] The chemical precipitation method is more accessible but requires careful optimization of multiple parameters.[1]
Conclusion
The use of NH₄MnPO₄·H₂O as a precursor is a powerful and versatile strategy for synthesizing high-performance LiMnPO₄ cathode materials. This method provides a unique level of control over the final product's morphology and particle size, which are critical for overcoming the inherent kinetic limitations of LiMnPO₄. By carefully controlling the precipitation of the precursor and the subsequent solid-state conversion and carbon coating, researchers can develop materials with enhanced electrochemical properties, paving the way for the next generation of high-energy lithium-ion batteries.
References
-
Oshita, S., Hatakeyama, K., & Konno, H. (2019). Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. ACS Omega. [Link]
-
Wang, L., et al. (2012). Synthesis of Nano-LiMnPO4· from MnPO4·H2O Prepared by mechanochemistry. ResearchGate. [Link]
-
Yang, R., et al. (2012). Synthesis of Electrochemically Active LiMnPO4 via MnPO4·H2O with Different Morphology Prepared By Facile Precipitation. International Journal of Electrochemical Science. [Link]
-
Ben-Tahar, L., et al. (2019). Synthesis and Characterization of LiMnPO4 Cathode Material via Dittmarite-Type NH4MnPO4·H2O as an Intermediate Compound. ResearchGate. [Link]
-
Unemoto, A., et al. (2013). Synthesis and Electrochemical Performance of LiMnPO 4 by Hydrothermal Method. Hindawi. [Link]
-
Oshita, S., Hatakeyama, K., & Konno, H. (2019). Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. PubMed. [Link]
-
Xiao, P., et al. (2009). Synthesis and Characterization of Lithium Manganese Phosphate by a precipitation method. Journal of Power Sources. [Link]
-
Iqbal, A., et al. (2021). A comprehensive review of LiMnPO4 based cathode materials for lithium-ion batteries: current strategies to improve its performance. ResearchGate. [Link]
-
Wang, J., et al. (2014). Ordered LiMPO4 (M = Fe, Mn) nanorods synthesized from NH4MPO4·H2O microplates by stress involved ion exchange for Li-ion batteries. CrystEngComm. [Link]
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. researchgate.net [researchgate.net]
- 3. Ordered LiMPO4 (M = Fe, Mn) nanorods synthesized from NH4MPO4·H2O microplates by stress involved ion exchange for Li-ion batteries - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Lithium Manganese Phosphate by a precipitation method | Journal Article | PNNL [pnnl.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Conductivity of Ammonium Manganese Phosphate
Welcome to the Technical Support Center for Ammonium Manganese Phosphate (AMP). This guide is designed for researchers, scientists, and drug development professionals who are working with AMP and need to optimize its electrical properties. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to address the challenges you may encounter in your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the electrical conductivity of this compound.
Q1: What is the expected electrical conductivity of pure this compound (NH₄MnPO₄·H₂O)?
Pure, stoichiometric this compound is generally expected to be a poor electrical conductor, essentially an insulator. The strong covalent P-O bonds within the phosphate groups lead to a large bandgap, limiting the number of free charge carriers.[1] Its primary applications are often as a precursor material for other compounds, such as lithium manganese phosphate (LiMnPO₄) used in batteries, where the conductivity is enhanced in subsequent processing steps.[2]
Q2: Why is the conductivity of my synthesized AMP powder so low?
Low conductivity in AMP is inherent to its electronic structure. However, several factors during synthesis can exacerbate this issue:
-
High Purity and Stoichiometry: A well-formed, pure crystalline structure of AMP has very few charge carriers.
-
Porosity: As a powder, there is significant void space between particles, which dramatically increases the overall resistance of the material when measured.[3]
-
Moisture Content: Absorbed moisture can influence conductivity measurements, though not always in a predictable way for the solid material itself.[4]
-
Particle Size and Morphology: Large particles or a morphology that leads to poor particle-to-particle contact will result in higher measured resistance.[3][5]
Q3: What are the primary strategies for enhancing the conductivity of phosphate-based materials like AMP?
Several methods can be employed to improve the electrical conductivity of phosphate materials. These generally involve introducing charge carriers or creating conductive pathways within the material. The most common strategies include:
-
Carbon Coating: Creating a thin, uniform layer of conductive carbon on the surface of the AMP particles is a highly effective method. This provides a conductive network for electrons to travel between particles.[6]
-
Doping: Introducing aliovalent metal ions (dopants) into the AMP crystal lattice can create defects and introduce additional charge carriers, thereby increasing the intrinsic conductivity.[5]
-
Composite Formation: Mixing AMP with inherently conductive materials, such as carbon nanotubes or graphene, can create a composite with significantly improved bulk conductivity.[6]
-
Control of Particle Size and Morphology: Reducing the particle size to the nanometer scale can shorten the diffusion paths for ions and electrons, which is particularly relevant for electrochemical applications.[5][6]
Q4: How does the synthesis method affect the final conductivity of AMP?
The synthesis method plays a crucial role in determining the physicochemical properties of the final product, which in turn affect its conductivity.[7]
-
Precipitation Temperature and pH: These parameters influence nucleation and crystal growth, which determine particle size, surface area, and crystallinity.[2][8]
-
Precursor Selection: The choice of manganese and phosphate precursors can impact the purity, particle size, and morphology of the synthesized AMP.[2]
-
Calcination Temperature: Post-synthesis heat treatment can alter the crystallinity and phase of the material, which can influence its electrical properties.[8] For related materials, the annealing temperature has been shown to affect conductivity.[7]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: My measured conductivity is extremely low and inconsistent across different samples.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Inter-particle Contact | The high resistance of a powder is often dominated by the contact resistance between particles. Inconsistent packing density will lead to variable results.[3] | Ensure a consistent and high pressure is applied when preparing pellets for measurement. A hydraulic press is recommended. Record the pressure used for each sample to ensure reproducibility. |
| Presence of Impurities | Impurities from precursors or side reactions, such as other phosphate phases or metal hydroxides, can affect conductivity.[9] | Use high-purity precursors. Consider washing the synthesized AMP with deionized water and ethanol to remove soluble impurities. Characterize your material using XRD to check for phase purity. |
| Adsorbed Moisture | Moisture on the surface of the particles can create an alternative conduction pathway, leading to erroneous readings.[4] | Dry the powder thoroughly in a vacuum oven before measurement. Handle the sample in a low-humidity environment or a glovebox if possible. |
| Inadequate Measurement Technique | For high-resistance materials, the two-probe method is often used, but it can be susceptible to contact resistance issues.[4] | For highly resistive powders, consider using a four-probe method on a well-compacted pellet to minimize the influence of contact resistance.[4][10] |
Problem 2: Attempts to create a conductive carbon coating on AMP have failed or yielded poor results.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Carbonization of Precursor | The organic precursor for the carbon coating (e.g., glucose, citric acid) was not heated to a high enough temperature or for a sufficient duration to fully convert to conductive carbon.[6] | Optimize the annealing temperature and time. Typically, temperatures between 600-800°C under an inert atmosphere (e.g., argon or nitrogen) are required. Perform a thermogravimetric analysis (TGA) on your precursor to determine the optimal carbonization temperature. |
| Non-uniform Coating | The carbon precursor was not evenly distributed on the surface of the AMP particles, leading to an incomplete conductive network. | Ensure a homogeneous mixture of the AMP powder and the carbon precursor in a solvent (e.g., water or ethanol) before drying and annealing. Sonication can help in achieving a better dispersion. |
| Reaction between AMP and Carbon Precursor | At high temperatures, there might be unwanted reactions between the AMP and the carbon or its precursors, leading to phase changes in the AMP. | Characterize the carbon-coated AMP using XRD to ensure the original phase is preserved. If not, consider a lower annealing temperature or a different carbon precursor. |
Workflow for Troubleshooting Low Conductivity
Caption: A troubleshooting workflow for addressing low conductivity in this compound.
Part 3: Experimental Protocols
Protocol 1: Measurement of Electrical Conductivity of AMP Powder
This protocol describes the standard procedure for measuring the electrical conductivity of a powder sample using a four-probe setup.
Materials and Equipment:
-
This compound (AMP) powder, dried
-
Hydraulic press with a die (e.g., 10-15 mm diameter)
-
Four-point probe conductivity measuring system
-
Digital multimeter or source measure unit
-
Caliper or micrometer
Procedure:
-
Sample Preparation:
-
Dry the AMP powder in a vacuum oven at 80-100°C for at least 12 hours to remove any adsorbed moisture.
-
Weigh a precise amount of the dried powder (e.g., 200-500 mg).
-
-
Pellet Formation:
-
Transfer the powder into the die.
-
Apply a consistent pressure (e.g., 10-15 MPa) using the hydraulic press for a set duration (e.g., 5-10 minutes) to form a dense pellet. It is critical to use the same pressure for all samples to ensure comparable results.[3]
-
Carefully eject the pellet from the die.
-
-
Dimension Measurement:
-
Measure the thickness of the pellet at several points using a caliper or micrometer and calculate the average thickness (t).
-
The diameter (d) of the pellet is determined by the die used.
-
-
Conductivity Measurement:
-
Place the pellet on the stage of the four-point probe system.
-
Gently lower the four probes onto the surface of the pellet.
-
Apply a constant current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
-
The resistance (R) is calculated as R = V/I.
-
-
Calculation of Conductivity:
-
The resistivity (ρ) of the pellet is calculated using the formula: ρ = (π / ln(2)) * R * t * C where C is a correction factor based on the pellet's diameter and the probe spacing (for pellets with a diameter much larger than the probe spacing, C is often close to 1).
-
The conductivity (σ) is the reciprocal of the resistivity: σ = 1 / ρ
-
Protocol 2: Carbon Coating of AMP via Hydrothermal Method
This protocol provides a method for applying a uniform carbon coating to AMP particles to enhance conductivity.
Materials and Equipment:
-
Synthesized AMP powder
-
Glucose (or another carbohydrate source like sucrose)
-
Deionized water
-
Beaker and magnetic stirrer
-
Ultrasonic bath
-
Drying oven
-
Tube furnace with an inert gas supply (Argon or Nitrogen)
Procedure:
-
Dispersion:
-
Disperse a known amount of AMP powder (e.g., 1 g) in deionized water (e.g., 50 mL) in a beaker.
-
Use an ultrasonic bath for 30 minutes to break up agglomerates and ensure a fine dispersion.
-
-
Addition of Carbon Source:
-
Dissolve glucose in the AMP dispersion. A typical mass ratio of AMP to glucose is 1:0.2 to 1:0.5, depending on the desired carbon content.
-
Stir the mixture vigorously for several hours to ensure the glucose is well-mixed and coats the AMP particles.
-
-
Drying:
-
Dry the mixture in an oven at 80-100°C until all the water has evaporated, resulting in a solid composite of AMP and glucose.
-
-
Carbonization:
-
Grind the dried composite into a fine powder.
-
Place the powder in a ceramic boat and insert it into the tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) for at least 30 minutes to remove all oxygen.
-
Heat the furnace to a target temperature (e.g., 650°C) at a controlled ramp rate (e.g., 5°C/min).
-
Hold at the target temperature for a set duration (e.g., 2-4 hours) to allow for the complete carbonization of the glucose.
-
Cool the furnace naturally to room temperature under the inert gas flow.
-
-
Characterization:
-
The resulting black powder is carbon-coated AMP.
-
Confirm the presence of a carbon coating using techniques such as Raman spectroscopy or Transmission Electron Microscopy (TEM).
-
Measure the electrical conductivity of the coated powder using the protocol described above to quantify the improvement.
-
Workflow for Carbon Coating of AMP
Caption: A step-by-step workflow for the carbon coating of this compound.
References
-
Eco-Friendly and Easily Synthesized Amorphous Fe−Ca (Oxy)hydroxide for Selective Phosphate Removal from. ACS Publications. Available at: [Link]
-
Controllable Synthesis of Manganese Organic Phosphate with Different Morphologies and Their Derivatives for Supercapacitors. MDPI. Available at: [Link]
-
Preparation and conductivity measurements of ammonium polyphosphate-based proton conductors. ResearchGate. Available at: [Link]
- Method for measuring electrical conductivity of powder materials and electrical conductivity measuring device applicable to the method. Google Patents.
-
SYNTHESIS AND IONIC CONDUCTIVITY OF PHOSPHATE MATERIALS OBTAINED IN THE SYSTEMS Li2O-Sc(Ti, Al, Si)2O3-P2O5. ResearchGate. Available at: [Link]
-
Approaches to Enhance LMFP Conductivity. HCM. Available at: [Link]
-
How can one measure the electric conductivity of powder samples?. ResearchGate. Available at: [Link]
-
A review on the impact of phosphate sources and synthesis parameters on ionic conductivity in Na3Zr2Si2PO12 ceramic solid electrolytes. ResearchGate. Available at: [Link]
-
Manganese ammonium phosphate | H4MnNO4P | CID 102602548. PubChem. Available at: [Link]
-
Enhancing 1D ionic conductivity in lithium manganese iron phosphate with low-energy optical phonons. ResearchGate. Available at: [Link]
-
Removal of Impurities from EAFD Ammonium Carbonate Leachate and Upgrading the Purity of Prepared ZnO. MDPI. Available at: [Link]
-
Research Progress in Strategies for Enhancing the Conductivity and Conductive Mechanism of LiFePO 4 Cathode Materials. MDPI. Available at: [Link]
-
Influence of Precursor Nature on the Properties of Hydroxyapatite–Zirconia Nanocomposites. Available at: [Link]
-
Measuring powder conductivity. NBchao.Com. Available at: [Link]
-
Study of impurities effect on the dielectric properties of ammonium phosphate fertilizer using the dielectric impedance spectroscopy. ResearchGate. Available at: [Link]
-
Powder conductivity testing. Delft Solids Solutions. Available at: [Link]
-
Enhancing Lithium Manganese Iron Phosphate (LMFP) for Superior Battery Performance. Zirconia Ceramic Grinding Ball. Available at: [Link]
-
Influence of synthesis parameters on crystallization behavior and ionic conductivity of the Li4PS4I solid electrolyte. PMC. Available at: [Link]
-
Precipitated impurities in monoammonium phosphate and their effect on chemical and physical properties of suspension fertilizers (Technical Report). OSTI.GOV. Available at: [Link]
-
How Is Conductivity Measured?. Atlas Scientific. Available at: [Link]
-
Phosphorus. Wikipedia. Available at: [Link]
Sources
- 1. Controllable Synthesis of Manganese Organic Phosphate with Different Morphologies and Their Derivatives for Supercapacitors [mdpi.com]
- 2. This compound | 15609-81-1 | Benchchem [benchchem.com]
- 3. solids-solutions.com [solids-solutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing LMFP Conductivity | Particle Size Reduction & Metal Doping for High-Performance Lithium Batteries [hcmaterial.com.tw]
- 6. Enhancing Lmfp Lithium-Ion Battery Performance: Strategies And Innovations - Sanxin [beadszirconia.com]
- 7. Influence of synthesis parameters on crystallization behavior and ionic conductivity of the Li4PS4I solid electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CN101324538A - Method for measuring electrical conductivity of powder materials and electrical conductivity measuring device applicable to the method - Google Patents [patents.google.com]
Technical Support Center: Optimizing Precursor Selection for NH₄MnPO₄ Synthesis
Welcome to the technical support center for the synthesis of ammonium manganese phosphate (NH₄MnPO₄). This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of precursor selection and synthesis optimization. As Senior Application Scientists, our goal is to empower you with the causal understanding behind experimental choices to ensure reproducible and high-quality results.
Troubleshooting Guide: Common Issues in NH₄MnPO₄ Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Issue 1: Low or No Precipitation of NH₄MnPO₄
-
Question: I've mixed my manganese and phosphate precursors, but I'm observing very little or no precipitate. What could be the cause?
-
Answer: The lack of precipitation is a common issue that typically points to suboptimal reaction conditions, particularly the choice of manganese precursor and the solution's pH.
-
Causality: The formation of NH₄MnPO₄ is a precipitation reaction governed by the solubility product (Ksp). If the ion product of [NH₄⁺][Mn²⁺][PO₄³⁻] does not exceed the Ksp, no precipitate will form. Soluble manganese sources like manganese sulfate (MnSO₄) or manganese nitrate (Mn(NO₃)₂) might not lead to precipitation under certain conditions.[1][2] In contrast, using a less soluble manganese precursor like manganese carbonate (MnCO₃) in an acidic phosphate solution can facilitate a gradual dissolution-precipitation mechanism, which is key to forming the desired product.[1][2] The initial pH of the phosphate solution is crucial for dissolving the MnCO₃.[1]
-
Troubleshooting Table:
-
| Symptom | Possible Cause | Recommended Solution |
| Clear solution with no precipitate after mixing precursors. | Inappropriate Manganese Precursor: Highly soluble manganese salts (e.g., MnSO₄, MnCl₂) may not reach the required supersaturation.[1][2] | Switch to a less soluble manganese precursor like manganese carbonate (MnCO₃). The gradual dissolution in the phosphate solution can promote precipitation.[1][2] |
| Incorrect pH: The pH of the solution is critical for the precipitation of metal phosphates.[3] For NH₄MnPO₄, a slightly acidic to neutral pH is generally required to initiate the reaction, with the pH increasing as the reaction proceeds.[1] A pH that is too low will keep the ions in solution, while a pH that is too high can lead to the formation of manganese hydroxides. | Adjust the initial pH of the ammonium phosphate solution to be slightly acidic (around 4-5) to facilitate the dissolution of precursors like MnCO₃.[1] Monitor the pH throughout the reaction. The optimal pH range for struvite-type precipitation is generally between 7.0 and 11.5.[3] | |
| Insufficient Concentration of Reactants: The concentrations of manganese, ammonium, and phosphate ions may be too low. | Increase the concentration of your precursor solutions. Ensure the molar ratios are appropriate for the stoichiometry of the reaction. |
Issue 2: Poor Product Morphology and Particle Size Control
-
Question: My synthesized NH₄MnPO₄ consists of irregular particles with a wide size distribution. How can I achieve a more uniform morphology (e.g., plates, rods)?
-
Answer: Achieving a specific and uniform morphology is highly dependent on the synthesis method and the careful control of reaction parameters.
-
Causality: The crystal growth of NH₄MnPO₄, which has a layered crystal structure, tends to form two-dimensional shapes like plates and flakes.[1] The choice of precursors and the synthesis method significantly influence the final morphology. For instance, using manganese acetate [Mn(CH₃COO)₂] as a precursor has been shown to produce sheet-like structures with higher surface area and porosity.[4] Mechanochemical methods, such as planetary ball milling, can produce a variety of shapes from plates and flakes to rods and nanoparticles by adjusting milling conditions.[2][5]
-
Troubleshooting Table:
-
| Symptom | Possible Cause | Recommended Solution |
| Irregularly shaped particles. | Uncontrolled Precipitation: Rapid precipitation leads to the formation of many small, irregular crystals. | Employ a synthesis method that allows for controlled crystal growth. A wet mechanical process using a planetary ball mill can yield various morphologies by adjusting milling time, ball size, and centrifugal acceleration.[2][5] Hydrothermal synthesis is another effective method for controlling particle shape.[6] |
| Inconsistent particle size. | Precursor Choice: Different manganese precursors can lead to different morphologies.[4] | Experiment with different manganese precursors. For example, manganese acetate has been shown to produce more uniform, sheet-like structures compared to manganese sulfate.[4] |
| Agglomerated particles. | High Reaction Temperature in Solid-State Synthesis: High temperatures can lead to particle growth and agglomeration.[1] | If using a solid-state method, consider a lower synthesis temperature or a different synthesis route like a hydrothermal or precipitation method, which offer better control over particle morphology.[1] |
Issue 3: Product Impurities
-
Question: My final product contains impurities. How can I improve the purity of my NH₄MnPO₄?
-
Answer: Impurities in NH₄MnPO₄ synthesis can arise from unreacted starting materials or the formation of undesired side products.
-
Causality: Common impurities include unreacted precursors and different manganese-containing phases.[7] The presence of manganese in an incorrect oxidation state is a significant purity issue.[7] For instance, if the final application requires a precursor for LiMnPO₄, the presence of Mn³⁺ would be an impurity. The thermal decomposition of NH₄MnPO₄·H₂O can lead to the formation of amorphous MnHPO₄ and crystalline Mn₂P₂O₇ at elevated temperatures.[1][8][9]
-
Troubleshooting Table:
-
| Symptom | Possible Cause | Recommended Solution |
| Presence of unreacted precursors in XRD analysis. | Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or inadequate mixing. | Increase the reaction time. For solid-state synthesis, ensure intimate mixing of the precursors through thorough grinding or ball milling.[7] For precipitation methods, ensure adequate stirring. |
| Incorrect Stoichiometry: An excess of one of the reactants can lead to its presence as an impurity in the final product. | Carefully control the molar ratios of your precursors. A 1:1:1 molar ratio of Mn²⁺:NH₄⁺:PO₄³⁻ is theoretically required. | |
| Presence of other manganese phosphate phases (e.g., Mn₃(PO₄)₂). | Side Reactions: The reaction conditions may favor the formation of other thermodynamically stable manganese phosphate species. | Optimize the pH and temperature of the reaction. The formation of different manganese phosphate phases is highly dependent on these parameters. |
| Formation of Mn₂P₂O₇. | Excessive Heat Treatment: Overheating during drying or calcination can cause the decomposition of NH₄MnPO₄.[1][8][9] | Dry the product at a lower temperature (below 100°C) to remove water without causing decomposition.[1] If calcination is required for a subsequent application, carefully control the temperature based on the desired final product. |
Frequently Asked Questions (FAQs)
1. Which precursors are optimal for the synthesis of NH₄MnPO₄?
The optimal precursors depend on the desired properties of the final product, such as morphology and purity, as well as considerations of cost and environmental impact.
-
Manganese Precursors:
-
Manganese Carbonate (MnCO₃): Often a good choice for precipitation methods as its low solubility allows for a controlled dissolution-precipitation process, leading to well-formed crystals.[1][2]
-
Manganese Acetate (Mn(CH₃COO)₂): Can produce sheet-like structures with high surface area, which may be beneficial for applications like supercapacitors.[4]
-
Manganese Chloride (MnCl₂) and Manganese Sulfate (MnSO₄): While readily available and soluble, they may not always lead to precipitation without careful control of pH and concentration.[1][2]
-
-
Phosphorus and Nitrogen Precursors:
The choice between these ammonium phosphate precursors can affect the texture and bonding within the final material.[12]
2. How does pH influence the synthesis of NH₄MnPO₄?
The pH of the reaction medium is a critical parameter that influences both the precipitation and the purity of NH₄MnPO₄.
-
Initiation of Precipitation: A slightly acidic initial pH (around 4.1) can be key for dissolving precursors like MnCO₃.[1]
-
Optimal Range: The solubility of struvite-type compounds like NH₄MnPO₄ is pH-dependent, with a suitable range for precipitation typically being between 8.0 and 9.5.[3] Solubility decreases with increasing pH up to about 9, after which it may start to increase again due to changes in the ionic species in solution.[3]
3. What are the recommended synthesis methods for controlling the morphology of NH₄MnPO₄?
-
Wet Mechanical/Mechanochemical Synthesis: This method, often employing a planetary ball mill, is highly effective for producing a range of morphologies, including plates, flakes, rods, and nanoparticles.[2][5] The morphology can be controlled by adjusting parameters such as milling time, speed (centrifugal acceleration), and the size of the milling balls.[2][5]
-
Hydrothermal Synthesis: This method involves carrying out the precipitation reaction in a sealed vessel at elevated temperature and pressure. It is an excellent technique for obtaining well-defined crystal morphologies.[6]
-
Precipitation Method: This is a common and straightforward method. Control over morphology can be achieved by carefully managing the rate of addition of precursors, stirring speed, temperature, and pH.[1]
Solid-state synthesis is also a viable method but generally offers less control over particle shape compared to solution-based methods.[13]
4. How should I characterize the synthesized NH₄MnPO₄?
A combination of analytical techniques is recommended for a thorough characterization of your product.
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized NH₄MnPO₄.[14]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the product.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of the phosphate compound.[15]
-
Thermogravimetric and Differential Thermal Analysis (TG-DTA): To study the thermal stability and decomposition behavior of the material.[1][16] The decomposition of NH₄MnPO₄·H₂O occurs in three main steps: deamination, dehydration, and polycondensation.[8][9]
5. What is the expected thermal decomposition behavior of NH₄MnPO₄·H₂O?
NH₄MnPO₄·H₂O decomposes in a stepwise manner upon heating.
-
Deamination: Loss of ammonia (NH₃).
-
Dehydration: Loss of water (H₂O).
-
Polycondensation: The resulting manganese hydrogen phosphate (MnHPO₄) condenses to form manganese pyrophosphate (Mn₂P₂O₇).[8][9]
The final thermal product is typically Mn₂P₂O₇.[8][9]
Visualizations and Protocols
Decision-Making Workflow for Precursor Selection
The following diagram illustrates a logical workflow for selecting the appropriate precursors for NH₄MnPO₄ synthesis based on the desired outcome.
Caption: A decision-making flowchart for precursor and method selection in NH₄MnPO₄ synthesis.
Standard Experimental Protocol: Precipitation Synthesis of NH₄MnPO₄·H₂O
This protocol provides a step-by-step methodology for the synthesis of NH₄MnPO₄·H₂O via a precipitation method using manganese carbonate and ammonium dihydrogen phosphate.
Materials:
-
Manganese(II) carbonate (MnCO₃)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) solution (for pH adjustment, if necessary)
-
Hydrochloric acid (HCl) solution (for pH adjustment, if necessary)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a solution of ammonium dihydrogen phosphate (NH₄H₂PO₄) in deionized water. A typical concentration is in the range of 0.1 M to 0.5 M.
-
Measure the initial pH of the NH₄H₂PO₄ solution. If necessary, adjust to a slightly acidic pH of approximately 4-5 using a dilute HCl solution.[1]
-
-
Reaction Setup:
-
Place the NH₄H₂PO₄ solution in a beaker on a magnetic stirrer and begin stirring.
-
-
Initiate Precipitation:
-
Slowly add solid manganese carbonate (MnCO₃) powder to the stirring NH₄H₂PO₄ solution. A 1:1 molar ratio of MnCO₃ to NH₄H₂PO₄ is recommended.
-
The MnCO₃ will gradually dissolve in the acidic phosphate solution, followed by the precipitation of NH₄MnPO₄·H₂O.[1]
-
-
Reaction and Aging:
-
Product Recovery:
-
Once the reaction is complete, stop stirring and allow the precipitate to settle.
-
Separate the solid product from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and soluble byproducts.
-
Continue washing until the filtrate is clear and has a neutral pH.
-
-
Drying:
-
Carefully transfer the filtered product to a watch glass or drying dish.
-
Dry the product in an oven at a low temperature (e.g., 60-80°C) for several hours until a constant weight is achieved. Avoid high temperatures to prevent thermal decomposition.[1]
-
-
Characterization:
-
Characterize the final dried powder using XRD, SEM, and FTIR to confirm its identity, purity, and morphology.
-
References
-
Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. ACS Omega. [Link]
-
Hydrothermal synthesis of dittmarite-group NH4(Co1−xMnx)PO4·H2O particles as inorganic violet pigments. RSC Publishing. [Link]
-
Comparative synthesis of this compound (NH 4 MnPO 4 ) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications. ResearchGate. [Link]
-
Aqueous Synthesis of Manganese Phosphate Hydrate Crystals for Creating Inorganic Pigment Materials. ResearchGate. [Link]
-
Manganese ammonium phosphate | H4MnNO4P. PubChem. [Link]
-
Comparative synthesis of this compound (NH4MnPO4) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications. New Journal of Chemistry. [Link]
-
The effect of pH on precipitation of 1.25:1:1 Mg 2+: NH4 + : PO4 3-molar ratio. ResearchGate. [Link]
-
Some thermodynamic functions and kinetics of thermal decomposition of NH4MnPO4 · H2O in nitrogen atmosphere. AKJournals. [Link]
-
Effects of pH, molar ratios and pre-treatment on phosphorus recovery through struvite crystallization from effluent of anaerobic. Environmental Engineering Research. [Link]
-
Crystal and morphology design of dittmarite-type ammonium iron-manganese phosphates, NH4Mn1-xFexPO4.H2O, as precursors for phospho-olivine electrodes. ResearchGate. [Link]
-
Some thermodynamic functions and kinetics of thermal decomposition of NH 4 MnPO 4 · H 2 O in nitrogen atmosphere. ResearchGate. [Link]
-
Effect of phosphorus precursors on the structure of bioactive calcium phosphate silicate systems. PubMed. [Link]
-
Rhizospheric Precipitation of Manganese by Phosphate: A Novel Strategy to Enhance Mn Tolerance in the Hyperaccumulator Phytolacca americana. MDPI. [Link]
-
Biocompatibility analysis and chemical characterization of Mn-doped hydroxyapatite. PMC. [Link]
-
Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. National Institutes of Health. [Link]
-
Syntheses, structures and characterization of noncentrosymmetric MZnPO4 (M = K, NH4). RSC Publishing. [Link]
-
Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. ACS Publications. [Link]
-
Conditions influencing the precipitation of magnesium ammonium phosphate. PubMed. [Link]
-
Analysis on the Morphology and Interface of the Phosphate Coating Prepared on X39Cr13 and S355J2 Steels. MDPI. [Link]
-
Some thermodynamic functions and kinetics of thermal decomposition of NH4MnPO4 H2O in nitrogen atmosphere. AKJournals. [Link]
-
Aqueous Synthesis of Manganese Phosphate Hydrate Crystals for Creating Inorganic Pigment Materials. PubMed. [Link]
-
Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. PubMed. [Link]
-
Some thermodynamic functions and kinetics of thermal decomposition of NH4MnPO4 · H2O in nitrogen atmosphere. Journal of Thermal Analysis and Calorimetry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eeer.org [eeer.org]
- 4. Comparative synthesis of this compound (NH4MnPO4) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Biocompatibility analysis and chemical characterization of Mn-doped hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of phosphorus precursors on the structure of bioactive calcium phosphate silicate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Syntheses, structures and characterization of noncentrosymmetric MZnPO4 (M = K, NH4) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. akjournals.com [akjournals.com]
Overcoming issues with incorrect manganese oxidation state during synthesis
A Guide to Overcoming Challenges with Incorrect Manganese Oxidation States
Welcome to the Technical Support Center for manganese-based synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired manganese oxidation state during their experiments. As a transition metal with a rich redox chemistry, manganese can exist in multiple oxidation states, from -3 to +7, with +2, +3, +4, +6, and +7 being the most common.[1][2] This versatility is a double-edged sword, offering a wide range of catalytic and material properties but also presenting significant synthetic challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and solve common issues related to manganese oxidation state control.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues you might encounter in the lab. Each problem is followed by an explanation of the potential causes and a step-by-step guide to resolving the issue.
Problem 1: My reaction targeting a Mn(II) compound turned brown or black, suggesting oxidation.
Causality: The pale pink color of Mn(II) salts is a hallmark of this oxidation state.[1] The appearance of a brown or black precipitate, typically MnO₂, indicates unintentional oxidation of the Mn(II) starting material or product.[1] This is a common issue as Mn(II) can be susceptible to oxidation, especially under alkaline conditions in the presence of an oxidant, including atmospheric oxygen. The rate of this oxidation is significantly accelerated by an increase in pH.[3]
Troubleshooting Protocol:
-
Atmospheric Control:
-
Action: Rerun the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This eliminates atmospheric oxygen as a potential oxidant. Use Schlenk line techniques or a glovebox for sensitive reactions.
-
-
pH Management:
-
Solvent Degassing:
-
Action: Degas your solvents prior to use. This can be achieved by sparging with an inert gas, freeze-pump-thaw cycles, or boiling and cooling under an inert atmosphere.
-
Rationale: Solvents can dissolve significant amounts of oxygen, which can act as an oxidant.
-
-
Reagent Purity Check:
-
Action: Ensure the purity of your starting materials and reagents.
-
Rationale: Impurities in other reagents could be acting as catalysts or oxidants.
-
Problem 2: I am trying to synthesize a Mn(III) complex, but it is unstable and disproportionates.
Causality: Mn(III) is a powerful oxidizing agent and can be unstable in solution, readily disproportionating into Mn(II) and MnO₂.[7] This is especially true for simple Mn(III) salts in aqueous solutions. Stabilization of the Mn(III) state typically requires the use of appropriate ligands.[1][7]
Troubleshooting Protocol:
-
Ligand Selection:
-
Action: Employ chelating ligands that can stabilize the Mn(III) ion.
-
Rationale: Ligands such as porphyrins, salen derivatives, and certain N-heterocyclic compounds can form stable complexes with Mn(III), preventing disproportionation. Pyrophosphate is another ligand known to stabilize Mn(III).[7][8] The choice of ligand is critical and should be based on the desired coordination environment and reactivity of the final complex.
-
-
Solvent Choice:
-
Action: Use aprotic, non-aqueous solvents.
-
Rationale: Water can participate in the disproportionation reaction. Solvents like acetonitrile, dichloromethane, or THF are often better choices for Mn(III) chemistry.
-
-
Controlled Oxidation:
-
Action: Start with a stable Mn(II) precursor and use a stoichiometric amount of a mild oxidizing agent.
-
Rationale: This allows for the controlled generation of Mn(III) in situ. Avoid strong oxidants that could lead to over-oxidation to Mn(IV) or higher states. Examples of suitable oxidizing agents for this purpose include cerium(IV) ammonium nitrate (CAN) or controlled air oxidation in the presence of the stabilizing ligand.
-
Problem 3: My attempt to synthesize a Mn(IV) oxide resulted in a mixture of oxidation states.
Causality: The synthesis of pure Mn(IV) compounds can be challenging due to the accessibility of adjacent oxidation states (Mn(III) and Mn(II)). The reaction conditions, particularly the choice of oxidant and pH, must be precisely controlled to favor the formation of Mn(IV).
Troubleshooting Protocol:
-
Oxidant and Precursor Selection:
-
Action: Use a strong oxidizing agent and a suitable Mn(II) precursor.
-
Rationale: Potassium permanganate (KMnO₄) is a common and effective oxidant for preparing MnO₂ from Mn(II) salts like MnSO₄ or MnCl₂.[9] The reaction involves the comproportionation of Mn(VII) and Mn(II) to form Mn(IV).
-
-
pH Control:
-
Action: Adjust and maintain the pH of the reaction medium.
-
Rationale: The synthesis of δ-MnO₂ is often carried out in alkaline conditions. Increasing the pH can influence the layer spacing and the Mn⁴⁺/Mn³⁺ ratio in the final material.[10]
-
-
Temperature and Aging:
-
Action: Control the reaction temperature and allow for an aging period.
-
Rationale: These parameters can influence the crystallinity and phase purity of the resulting manganese oxide. Hydrothermal synthesis methods often provide excellent control over these variables.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the characteristic colors of the common manganese oxidation states?
The color of a manganese compound is a good initial indicator of its oxidation state. However, the exact color can be influenced by the ligand environment.
| Oxidation State | Typical Color |
| Mn(II) | Pale Pink[1][7] |
| Mn(III) | Purple-Red[1][7] |
| Mn(IV) | Brown/Black (as MnO₂)[7] |
| Mn(V) | Blue (Hypomanganate)[1] |
| Mn(VI) | Green (Manganate)[1] |
| Mn(VII) | Purple (Permanganate)[1] |
Q2: How can I definitively determine the oxidation state of my manganese compound?
While color is a useful qualitative guide, quantitative and definitive determination requires spectroscopic and analytical techniques.
-
X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique that can provide direct information about the oxidation states of elements. The binding energies of the Mn 2p peaks (Mn 2p₃/₂ and Mn 2p₁/₂) are sensitive to the oxidation state. For example, characteristic peaks for Mn³⁺ are found at approximately 642 eV and 653 eV, while those for Mn⁴⁺ are at roughly 644 eV and 655 eV.[11]
-
UV-Visible Spectroscopy: The d-d electronic transitions in manganese complexes are sensitive to the oxidation state and coordination environment, resulting in distinct absorption spectra.[7]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for paramagnetic manganese species, such as Mn(II) and Mn(IV), and can provide detailed information about the electronic structure and environment of the manganese center.[12]
-
X-ray Absorption Near Edge Structure (XANES): This synchrotron-based technique can provide bulk information on the average oxidation state of manganese in a sample.[7]
Q3: What is a Pourbaix diagram and how can it help me in my synthesis?
A Pourbaix diagram (also known as a potential/pH diagram) is a thermodynamic map that shows the stable phases of an element in aqueous solution as a function of electrochemical potential (E) and pH.[5][6]
-
Predicting Stability: By knowing the pH and the redox potential of your reaction, you can use the Pourbaix diagram to predict which manganese species will be thermodynamically stable. This can help you choose the appropriate conditions to favor the formation of your desired product.
-
Troubleshooting: If your synthesis is yielding an undesired product, the Pourbaix diagram can help you understand why. For example, if you are getting MnO₂ when you want Mn²⁺, the diagram will show you that you are likely operating at too high a pH or potential.[4]
Q4: How do ligands influence the stability of a particular manganese oxidation state?
Ligands play a crucial role in stabilizing specific oxidation states by modulating the redox potential of the Mn ion.
-
Hard vs. Soft Donors: According to Hard and Soft Acid and Base (HSAB) theory, "hard" ligands (e.g., those with oxygen or nitrogen donor atoms) tend to stabilize higher oxidation states like Mn(III) and Mn(IV). "Softer" ligands favor lower oxidation states.
-
Chelation: Chelating ligands, which bind to the metal center through multiple donor atoms, form more stable complexes (the chelate effect). This increased stability can prevent undesirable side reactions like disproportionation.
-
Electronic Effects: The electron-donating or -withdrawing properties of a ligand can fine-tune the electron density at the manganese center, making it more or less susceptible to oxidation or reduction.
References
-
Wikipedia. (n.d.). Manganese. Retrieved January 27, 2026, from [Link]
-
SSERC. (n.d.). Oxidation States of manganese. Retrieved January 27, 2026, from [Link]
-
An, P., et al. (2012). What Are the Oxidation States of Manganese Required To Catalyze Photosynthetic Water Oxidation?. Biophysical Journal. Available at: [Link]
-
Lefkowitz, J. P., et al. (2017). Redox-Driven Formation of Mn(III) in Ice. Environmental Science & Technology. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Are There Distinguishable Roles for the Different Oxidation States of Manganese in Manganese Toxicity?. In Manganese in Health and Disease. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved January 27, 2026, from [Link]
-
Sun, W., et al. (2019). Bioinspired Manganese and Iron Complexes for Enantioselective Oxidation Reactions: Ligand Design, Catalytic Activity, and Beyond. Accounts of Chemical Research. Available at: [Link]
-
MDPI. (2023). Highly Uniform and Thermal Stable Paper-Structured Catalyst by Using Glass/Mullite Hybrid Fibers as a Matrix for Efficient Soot Combustion. Catalysts. Available at: [Link]
-
Reich, H. (n.d.). Manganese Oxidants. In Organic Chemistry Data. University of Wisconsin-Madison. Retrieved January 27, 2026, from [Link]
-
Whited, C. A., et al. (2013). Biological functions controlled by manganese redox changes in mononuclear Mn-dependent enzymes. Essays in Biochemistry. Available at: [Link]
-
ResearchGate. (n.d.). Pourbaix diagram of manganese. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of pH on manganese As(III) oxidation. Retrieved January 27, 2026, from [Link]
-
MDPI. (2023). Effect of pH on Microstructure and Catalytic Oxidation of Formaldehyde in MnO₂ Catalyst. Catalysts. Available at: [Link]
-
Neilson, J. R., et al. (2021). Kinetic origins of the metastable zone width in the manganese oxide Pourbaix diagram. Chemical Science. Available at: [Link]
-
Hem, J. D. (1963). Chemical Equilibria and Rates of Manganese Oxidation. U.S. Geological Survey Water-Supply Paper. Available at: [Link]
-
ResearchGate. (n.d.). Pourbaix diagram showing the possible thermodynamically stable phases of manganese. Retrieved January 27, 2026, from [Link]
Sources
- 1. Manganese - Wikipedia [en.wikipedia.org]
- 2. SSERC | Oxidation States of manganese [sserc.org.uk]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. ceder.berkeley.edu [ceder.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Effect of pH on Microstructure and Catalytic Oxidation of Formaldehyde in MnO2 Catalyst | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. What Are the Oxidation States of Manganese Required To Catalyze Photosynthetic Water Oxidation? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Morphology Control in Wet Mechanical Synthesis of NH₄MnPO₄·H₂O
Welcome to the technical support center for the synthesis of ammonium manganese phosphate monohydrate (NH₄MnPO₄·H₂O). This guide is designed for researchers, materials scientists, and drug development professionals who are utilizing wet mechanical synthesis methods and require precise control over particle morphology. As a critical precursor for advanced materials, such as LiMnPO₄ cathodes for lithium-ion batteries, the size, shape, and crystallinity of NH₄MnPO₄·H₂O particles are paramount for final device performance.[1][2]
This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you overcome common challenges and achieve consistent, targeted results.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific problems you may encounter during the wet mechanical synthesis of NH₄MnPO₄·H₂O. Each issue is presented in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Q1: Why is my final product amorphous or showing poor crystallinity?
A1: Poor crystallinity is typically a result of incomplete reaction or excessively rapid precipitation, which prevents the formation of an ordered crystal lattice.
-
Underlying Cause 1: Insufficient Reaction Time/Energy. The synthesis of NH₄MnPO₄·H₂O via this route is a dissolution-precipitation process.[1][3][4] The rate-determining step is often the dissolution of the manganese precursor, such as the sparingly soluble manganese carbonate (MnCO₃).[1][2] If the mechanical milling time is too short or the energy (centrifugal acceleration) is too low, the MnCO₃ may not fully dissolve and react.
-
Solution 1:
-
Increase Milling Time: Gradually increase the milling duration in increments (e.g., 30-60 minutes) to ensure the precursors have sufficient time to dissolve and react completely.
-
Increase Mechanical Energy: If your equipment allows, increase the centrifugal acceleration or rotational speed of the planetary ball mill. This enhances the grinding effect, accelerating the dissolution of MnCO₃.[2][3][4]
-
-
Underlying Cause 2: Incorrect Precursor Stoichiometry. An incorrect molar ratio of ammonium phosphate to the manganese source can lead to the formation of other phases or an incomplete reaction, resulting in an amorphous final product.
-
Solution 2:
-
Verify Stoichiometry: Ensure an accurate 1:1 molar ratio between NH₄H₂PO₄ and MnCO₃ is used, as this is fundamental to forming the desired product.[1]
-
Accurate Weighing: Use a calibrated analytical balance and account for the hydration state of any precursors used.
-
Q2: My particles are heavily agglomerated. How can I achieve better dispersion?
A2: Agglomeration occurs when the attractive forces between individual particles are stronger than the repulsive or mechanical separation forces in the system.
-
Underlying Cause 1: Insufficient Mechanical Shear. The primary role of wet milling is to use mechanical force to break apart newly formed nuclei and prevent them from fusing into large agglomerates.[5]
-
Solution 1:
-
Increase Stirring/Milling Speed: Higher speeds impart greater shear forces, promoting deagglomeration and resulting in more uniform, smaller particles.[6]
-
Optimize Ball-to-Powder Ratio: In ball milling, a proper ratio ensures efficient energy transfer. Too low a ratio results in inefficient grinding, while too high a ratio can lead to excessive amorphization.
-
Use Smaller Milling Balls: Smaller diameter balls increase the number of contact points, which can improve the homogeneity of the mechanical forces throughout the slurry and break up agglomerates more effectively.[3][4]
-
-
Underlying Cause 2: pH and Surface Charge. The pH of the synthesis solution critically affects the surface charge of the particles.[7] If the pH is near the material's isoelectric point, the surface charge is minimal, reducing electrostatic repulsion and leading to aggregation.[8]
-
Solution 2:
-
pH Adjustment: While the direct reaction of NH₄H₂PO₄ and MnCO₃ in water establishes its own pH, the use of additives or different precursors may require pH monitoring and adjustment. In general precipitation methods, moving the pH away from the isoelectric point can enhance particle stability.[2][8][9]
-
Q3: The particle size distribution is too broad. How can I achieve monodispersity?
A3: A wide particle size distribution (polydispersity) often points to uncontrolled nucleation and growth phases during precipitation.
-
Underlying Cause: Non-uniform Nucleation. If the concentration of reactants fluctuates within the vessel, nucleation can occur at different rates in different locations, leading to a range of particle sizes.
-
Solution:
-
Enhance Mixing Efficiency: Increase the milling speed to ensure the rapid and uniform distribution of dissolved precursors throughout the solvent.[5][6] This promotes a single, short burst of nucleation rather than continuous nucleation over time.
-
Control Precursor Addition: For scaled-up processes, a controlled, slow addition of one precursor to the other under high shear can help maintain a consistent level of supersaturation and promote uniform particle growth.
-
Q4: I am not getting the particle shape I want (e.g., I'm getting flakes instead of rods). How do I control morphology?
A4: The final particle shape (morphology) is a direct consequence of the milling conditions and the intrinsic crystal structure of NH₄MnPO₄·H₂O.[1][3] This material has a layered crystal structure, which inherently favors the growth of two-dimensional shapes like plates and flakes.[1][2] Achieving other morphologies like rods or nanoparticles requires carefully tuning the mechanical parameters.
-
Causality: The energy and type of mechanical forces applied during milling influence the kinetics of crystal growth on different crystallographic faces.
-
Low Energy/Short Time: Tends to result in larger, plate-like or flake-like particles, which is the thermodynamically favored morphology.
-
High Energy/Long Time: Intense mechanical forces can fracture larger plates and promote more isotropic growth or one-dimensional growth (rods) by altering the energy landscape for crystal facet formation.
-
-
Solution: The morphology can be systematically controlled by adjusting milling parameters. Refer to the table and protocol below for specific guidance. For example, one study demonstrated that increasing centrifugal acceleration and using smaller milling balls can shift the morphology from plates to rods and eventually to nanoparticles.[1][3][4]
Q5: No precipitate is forming, or the yield is very low. What is the issue?
A5: A lack of precipitation indicates that the conditions for the formation of NH₄MnPO₄·H₂O have not been met.
-
Underlying Cause 1: Incorrect Choice of Precursors. The wet mechanical synthesis described in key literature relies on the specific combination of a soluble phosphate source (NH₄H₂PO₄) and an insoluble manganese source (MnCO₃).[1][2]
-
Explanation: The reaction proceeds as the MnCO₃ is slowly dissolved by the mechanical action and immediately reacts with the abundant phosphate ions to precipitate as NH₄MnPO₄·H₂O. Using highly soluble manganese sources like MnSO₄ or Mn(NO₃)₂ does not lead to precipitation under these conditions because the ion concentration may not reach the required supersaturation level for nucleation.[1][2]
-
Solution:
-
Verify Precursors: Ensure you are using ammonium dihydrogen phosphate (NH₄H₂PO₄) and manganese carbonate (MnCO₃).
-
Check Precursor Quality: Use high-purity reagents to avoid interference from contaminant ions.
-
Key Experimental Parameters and Their Impact on Morphology
The following table summarizes the influence of key synthesis parameters on the final morphology of NH₄MnPO₄·H₂O particles, based on findings from wet planetary ball milling experiments.[1][3][4]
| Parameter | Low Value / Short Duration | High Value / Long Duration | Causality & Expert Insight |
| Milling Time | Large Plates / Flakes | Rods → Nanoparticles | Longer milling provides more time for mechanical attrition to break down larger, thermodynamically favored plates into smaller, kinetically favored shapes. |
| Centrifugal Acceleration | Plates / Flakes | Rods / Nanoparticles | Higher acceleration increases the impact energy and shear forces, promoting precursor dissolution and fracturing larger crystals. |
| Milling Ball Size | Larger, less uniform particles | Smaller, more uniform particles | Smaller balls provide a higher number of collision points, leading to more uniform energy distribution and finer grinding. |
| pH | Can lead to agglomeration if near the isoelectric point | Affects surface charge and stability | The solution pH influences the particle's surface chemistry, governing the electrostatic repulsive forces that prevent agglomeration.[7][8] |
Experimental Protocols
Protocol 1: Baseline Synthesis of Plate-like NH₄MnPO₄·H₂O
This protocol provides a starting point for synthesizing NH₄MnPO₄·H₂O with a default plate-like morphology.
-
Reagent Preparation: Weigh stoichiometric amounts of ammonium dihydrogen phosphate (NH₄H₂PO₄) and manganese carbonate (MnCO₃) in a 1:1 molar ratio.
-
Loading the Mill: Place the mixed powders into a planetary ball mill jar. Add zirconia balls (e.g., 10 mm diameter) and deionized water as the solvent.
-
Milling: Mill the mixture at a moderate centrifugal acceleration (e.g., 9.6 G) for a short duration (e.g., 30 minutes).
-
Collection: After milling, collect the resulting slurry.
-
Washing: Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and water.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60 °C) to yield the NH₄MnPO₄·H₂O powder.
Protocol 2: Targeted Synthesis of Rod-like NH₄MnPO₄·H₂O
This protocol modifies the baseline procedure to favor the formation of rod-shaped particles.
-
Reagent Preparation: Prepare precursors as described in Protocol 1.
-
Loading the Mill: Use smaller milling media (e.g., 3 mm diameter zirconia balls) to increase grinding efficiency.
-
Milling: Mill the mixture at a high centrifugal acceleration (e.g., 38.2 G) for an extended duration (e.g., 180 minutes).[1][4]
-
Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Visual Schematics
Diagram 1: Wet Mechanical Synthesis Workflow
Caption: Key steps and control points in the wet mechanical synthesis of NH₄MnPO₄·H₂O.
Diagram 2: Troubleshooting Logic for Particle Morphology
Caption: A decision guide for troubleshooting common morphology issues.
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental reaction mechanism in this synthesis?
-
A: The process is based on a dissolution-precipitation mechanism. The mechanical energy from the ball mill accelerates the dissolution of the sparingly soluble MnCO₃ in water. The dissolved Mn²⁺ ions then immediately react with the NH₄⁺ and PO₄³⁻ ions (from the highly soluble NH₄H₂PO₄) in the solution, causing the supersaturation and subsequent precipitation of NH₄MnPO₄·H₂O.[1][2]
-
-
Q: Why is the specific precursor pair of NH₄H₂PO₄ and MnCO₃ so effective?
-
A: This combination is crucial because it allows for controlled precipitation. The slow, mechanically-driven dissolution of MnCO₃ acts as a rate-limiting step, preventing a rapid, uncontrolled dumping of all ions into the solution, which would lead to poor morphology.[1][2] Using highly soluble manganese salts like sulfates or nitrates often fails to produce a precipitate.[1][2]
-
-
Q: How does the crystal structure of NH₄MnPO₄·H₂O influence its morphology?
-
A: NH₄MnPO₄·H₂O has an intrinsic layered crystal structure. This atomic arrangement means that crystal growth is naturally fastest along the 2D planes, leading to the spontaneous formation of plate-like or flake-like morphologies.[1][2] Overcoming this natural tendency to form other shapes like rods requires significant mechanical energy to influence the growth kinetics.
-
-
Q: What are the standard methods for characterizing the morphology and phase of the product?
-
A: The primary techniques are Scanning Electron Microscopy (SEM) for visualizing particle size and shape, and X-ray Diffraction (XRD) for confirming the crystal phase and purity of the NH₄MnPO₄·H₂O.
-
References
-
Kozawa, T., Fukuyama, K., Kondo, A., & Naito, M. (2019). Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. ACS Omega, 4(3), 5690–5695. [Link]
-
Kozawa, T., Fukuyama, K., Kondo, A., & Naito, M. (2019). Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. National Institutes of Health. [Link]
-
Kozawa, T., Fukuyama, K., Kondo, A., & Naito, M. (2019). Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. PubMed. [Link]
-
INL Research Library. (2022). Synthesis Methods for Nanoparticle Morphology Control in Energy Applications. Idaho National Laboratory. [Link]
-
Kozawa, T., Fukuyama, K., Kondo, A., & Naito, M. (2019). Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. ACS Omega. [Link]
-
Request PDF. (n.d.). Aqueous Synthesis of Manganese Phosphate Hydrate Crystals for Creating Inorganic Pigment Materials. ResearchGate. [Link]
-
Various Authors. (2017). What is the effect of pH on the size of nanoparticles?. ResearchGate. [Link]
-
Wang, Z., et al. (2022). The Influences of Stirring on the Recrystallization of Ammonium Perrhenate. PDF. [Link]
-
Ramos-Ramírez, E., et al. (2023). The Impact of Solution Ionic Strength, Hardness, and pH on the Sorption Efficiency of Polychlorinated Biphenyls in Magnetic Nanocomposite Microparticle (MNM) Gels. PMC - NIH. [Link]
-
Wang, Z., et al. (2022). The Influences of Stirring on the Recrystallization of Ammonium Perrhenate. MDPI. [Link]
-
Dybowska, A., et al. (2016). Influence of pH, particle size and crystal form on dissolution behaviour of engineered nanomaterials. CORE. [Link]
-
Uchiyama, H., & Tachibana, S. (2024). Hydrothermal synthesis of dittmarite-group NH4(Co1−xMnx)PO4·H2O particles as inorganic violet pigments. RSC Publishing. [Link]
-
Stoyanova, R., et al. (2019). Crystal and morphology design of dittmarite-type ammonium iron-manganese phosphates, NH4Mn1-xFexPO4.H2O, as precursors for phospho-olivine electrodes. ResearchGate. [Link]
-
Various Authors. (2017). What is the relation between pH and the particle size in the suspenions of nanomaterials in water?. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Influences of Stirring on the Recrystallization of Ammonium Perrhenate | MDPI [mdpi.com]
- 7. The Impact of Solution Ionic Strength, Hardness, and pH on the Sorption Efficiency of Polychlorinated Biphenyls in Magnetic Nanocomposite Microparticle (MNM) Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Influence of reaction parameters on crystal morphology and phase purity
A Guide for Researchers, Scientists, and Drug Development Professionals on the Influence of Reaction Parameters on Crystal Morphology and Phase Purity
Welcome to the Technical Support Center for Crystallization Control. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the nuanced art and science of crystallization. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you encounter in the laboratory. Our focus is on understanding the "why" behind experimental outcomes, enabling you to move beyond trial-and-error and achieve robust control over your crystal morphology and phase purity.
Frequently Asked Questions (FAQs)
Why is controlling crystal morphology and phase purity so critical in drug development?
Controlling crystal morphology and phase purity is paramount in drug development because these properties directly impact the final product's quality, efficacy, and manufacturability.[1][2] The shape and size of crystals (morphology) can significantly affect downstream processing, such as filtration and drying, as well as the drug's bulk density and mechanical strength.[1] Phase purity is crucial as different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can exhibit different physicochemical properties, including solubility, dissolution rate, and stability.[3] These differences can have profound implications for the drug's bioavailability and therapeutic effect.[2][3] Ensuring the consistent production of the desired crystal form is a regulatory requirement and essential for patient safety.
What are the primary reaction parameters that influence crystal morphology and phase purity?
The formation of crystals is a complex process governed by a multitude of interdependent factors.[2] The primary reaction parameters that you can manipulate to control crystal morphology and phase purity include:
-
Supersaturation: The driving force for both nucleation and crystal growth.[4]
-
Temperature: Affects solubility, nucleation, and growth kinetics.[5][6]
-
Solvent: The choice of solvent can drastically alter crystal habit and even determine the resulting polymorphic form.[7][8]
-
pH: Particularly important for ionizable compounds, pH influences solubility and can trigger polymorphic transformations.[9][10]
-
Additives and Impurities: Even trace amounts of foreign substances can act as habit modifiers or inhibitors.[11][12][13]
-
Mixing and Agitation: The hydrodynamic environment impacts heat and mass transfer, influencing nucleation and growth rates.[14]
Below is a conceptual diagram illustrating the interplay of these key parameters.
Caption: Interplay of key reaction parameters on crystal properties.
Troubleshooting Guide
This section addresses common issues encountered during crystallization experiments, providing explanations and actionable solutions.
Scenario 1: My crystals are too small, or I'm getting a powder instead of distinct crystals.
Question: I've followed my protocol, but the resulting solid is a fine powder with very small crystals. What's causing this, and how can I obtain larger crystals?
Causality: The formation of small crystals or a powder is typically a result of excessively high supersaturation, which leads to rapid, uncontrolled nucleation.[4] When the rate of nucleation significantly outpaces the rate of crystal growth, a large number of small crystals are formed simultaneously.[4] This can be triggered by rapid cooling, fast addition of an anti-solvent, or using a solvent in which the compound is only sparingly soluble.[7]
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation Generation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate. A slower temperature drop will maintain a lower level of supersaturation, favoring growth over nucleation.[1]
-
Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring to ensure proper mixing and avoid localized high supersaturation.
-
Slow Evaporation: For solvent evaporation techniques, reduce the surface area exposed to the atmosphere or use a less volatile solvent to slow down the process.[7]
-
-
Optimize Solvent Selection:
-
Choose a solvent in which your compound has moderate solubility at the crystallization temperature. If the compound is too insoluble, nucleation will dominate. Conversely, if it's too soluble, achieving supersaturation will be difficult.[7]
-
-
Employ Seeding:
-
Introduce a small number of well-formed crystals (seeds) of the desired polymorph into a slightly supersaturated solution. This provides a template for growth and can bypass the primary nucleation step, leading to larger, more uniform crystals.
-
Data-Driven Decision Making: The Impact of Supersaturation
| Supersaturation Level | Dominant Process | Resulting Crystal Size |
| High | Nucleation | Small |
| Low | Growth | Large |
This table illustrates the general relationship between supersaturation and crystal size. Optimal conditions will vary depending on the specific system.[4][15]
Scenario 2: I'm observing poor phase purity or an unexpected polymorphic form.
Question: My characterization data (e.g., XRD, DSC) shows a mixture of polymorphs or a different polymorph than expected. How can I control the phase purity of my product?
Causality: The formation of a specific polymorph is a thermodynamically and kinetically controlled process. The appearance of an undesired polymorph can be due to several factors, including the choice of solvent, the level of supersaturation, temperature, and the presence of impurities.[11][12] Different polymorphs can have varying stabilities under different conditions.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting phase purity issues.
Detailed Steps:
-
Evaluate the Solvent System:
-
Modify the Temperature Profile:
-
The relative stability of polymorphs can be temperature-dependent. Determine if a monotropic or enantiotropic relationship exists between your polymorphs. Crystallizing at a temperature where the desired form is the most stable is crucial.
-
-
Adjust the Level of Supersaturation:
-
High levels of supersaturation often lead to the formation of metastable polymorphs (Ostwald's Rule of Stages). By reducing the supersaturation, you can favor the nucleation and growth of the more stable form.
-
-
Investigate the Role of Impurities:
Scenario 3: My crystals have an undesirable morphology (e.g., needles, plates).
Question: My crystallization yields needle-like (acicular) or plate-like crystals, which are difficult to filter and handle. How can I obtain more equant (cube-like or spherical) crystals?
Causality: Crystal morphology, or habit, is determined by the relative growth rates of different crystal faces.[1] Anisotropic growth, where some faces grow much faster than others, leads to elongated or flattened crystals. This can be influenced by the solvent, additives, and the degree of supersaturation.[19]
Troubleshooting Protocol:
-
Solvent Modification:
-
The solvent can preferentially adsorb to certain crystal faces, inhibiting their growth and altering the overall shape.[8] Experiment with different solvents to find one that promotes more isotropic growth.
-
-
Use of Habit-Modifying Additives:
-
Introduce small amounts of additives that are structurally similar to the solute. These molecules can selectively bind to specific crystal faces, slowing their growth and leading to a more equant habit.[11]
-
-
Control Supersaturation:
-
Very high supersaturation can sometimes lead to dendritic or needle-like growth.[20] Maintaining a lower, more controlled level of supersaturation can promote the growth of more regular crystals.
-
Experimental Protocol for Solvent Screening:
-
Prepare saturated solutions of your compound in a variety of solvents at a slightly elevated temperature.
-
Allow the solutions to cool slowly and undisturbed.
-
Observe the resulting crystal morphology under a microscope.
-
Characterize the phase of the crystals from each solvent using XRD to ensure the desired polymorph is being formed.
Characterization Techniques for Morphology and Phase Purity
| Technique | Information Provided |
| Optical Microscopy | Crystal size, shape, and general morphology.[21] |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of crystal surface and morphology.[22] |
| Powder X-ray Diffraction (PXRD) | Identification of the crystalline phase (polymorph) and assessment of phase purity.[23][24] |
| Differential Scanning Calorimetry (DSC) | Detection of polymorphic transitions and assessment of purity.[23] |
| Thermogravimetric Analysis (TGA) | Identification of solvates and hydrates.[23] |
References
- Guide for crystallization.
-
Crystal Morphology Prediction Models and Regulating Methods. MDPI. Available at: [Link]
-
Crystalline morphology formation in phase-field simulations of binary mixtures. Nature. Available at: [Link]
-
Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. NIH. Available at: [Link]
-
Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. MDPI. Available at: [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. Available at: [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
-
Influence of temperature on the growth and surface morphology of Fe 3+ poisoned KDP crystals. RSC Publishing. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ACS Publications. Available at: [Link]
-
Effect of Synthesis Parameters on Phase Purity, Crystallinity and Particle Size of SAPO-34. ResearchGate. Available at: [Link]
-
Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization. ResearchGate. Available at: [Link]
-
What are the different techniques to characterize chemical crystals?. ResearchGate. Available at: [Link]
-
Impact of impurities on crystal growth. Nature. Available at: [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]
-
How temperature effect the morphology of crystal?. ResearchGate. Available at: [Link]
-
Understanding the Effect of a Solvent on the Crystal Habit. ResearchGate. Available at: [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]
-
Troubleshooting Problems in Crystal Growing. ThoughtCo. Available at: [Link]
-
The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. NIH. Available at: [Link]
-
Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. Available at: [Link]
-
Additives and impurities (Chapter 13). Industrial Crystallization. Available at: [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. Available at: [Link]
-
Effect of supersaturation on crystal size and number of crystals produced in antisolvent crystallization. Waseda University. Available at: [Link]
-
Investigating the Effect of Temperature History on Crystal Morphology of Thermoplastic Composites Using In Situ Polarized Light Microscopy and Probabilistic Machine Learning. NIH. Available at: [Link]
-
Crystal growth and morphology control of needle-shaped organic crystals. RSC Publishing. Available at: [Link]
-
The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. MDPI. Available at: [Link]
-
Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. NIH. Available at: [Link]
-
Key Considerations for Crystallization Studies. H.E.L Group. Available at: [Link]
-
Temperature Effect on Crystal Structures, Morphological Shapes, and Functional Groups of Zinc Oxide. AIP Publishing. Available at: [Link]
-
Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. ACS Publications. Available at: [Link]
-
Crystallization Process Development & Optimization Services. Crystal Pharmatech. Available at: [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. NIH. Available at: [Link]
-
Temperature as a Crystallization Variable. Hampton Research. Available at: [Link]
-
Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. ACS Publications. Available at: [Link]
-
11-Problems and Solutions-21-07-2023. Scribd. Available at: [Link]
-
General quality requirements for pharmaceutical crystals.. ResearchGate. Available at: [Link]
-
(PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. Available at: [Link]
-
(PDF) Controlling Crystal Morphology of Anisotropic Zeolites with Elemental Composition. ResearchGate. Available at: [Link]
-
Image-Analysis-Based Method for 3D Crystal Morphology Measurement and Polymorph Identification Using Confocal Microscopy. Purdue University. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. syrris.com [syrris.com]
- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Influence of temperature on the growth and surface morphology of Fe 3+ poisoned KDP crystals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25710K [pubs.rsc.org]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. unifr.ch [unifr.ch]
- 8. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 13. Additives and impurities (Chapter 13) - Industrial Crystallization [cambridge.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 19. Crystal growth and morphology control of needle-shaped organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. pubs.aip.org [pubs.aip.org]
- 23. researchgate.net [researchgate.net]
- 24. acadpubl.eu [acadpubl.eu]
Validation & Comparative
Performance Evaluation of NH4MnPO4 Synthesized from Different Precursors: A Comparative Guide
For researchers and professionals in materials science and energy storage, the synthesis of high-performance materials is a cornerstone of innovation. Ammonium manganese phosphate (NH4MnPO4), a compound of significant interest, serves as a critical precursor for lithium manganese phosphate (LiMnPO4) cathodes in lithium-ion batteries and shows promise in supercapacitor and fertilizer applications. The choice of precursors in the synthesis of NH4MnPO4 is not a trivial matter; it fundamentally dictates the physicochemical properties and, consequently, the performance of the final product. This guide provides an in-depth comparison of NH4MnPO4 synthesized from various precursors, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
The Critical Role of Precursor Selection
The synthesis of NH4MnPO4 typically involves the reaction of a manganese source, a phosphate source, and an ammonium source in an aqueous solution. The selection of the manganese precursor, in particular, has been shown to significantly influence the morphology, crystallinity, and electrochemical behavior of the resulting NH4MnPO4. This is attributed to the different dissolution and reaction kinetics of various manganese salts, which in turn affect the nucleation and growth of the NH4MnPO4 crystals.
Comparative Analysis of NH4MnPO4 from Different Precursors
This section delves into a direct comparison of NH4MnPO4 synthesized using three common manganese precursors: manganese sulfate (MnSO4), manganese acetate (Mn(CH3COO)2), and manganese carbonate (MnCO3).
Synthesis Methodologies: A Brief Overview
Several methods have been employed for the synthesis of NH4MnPO4, including:
-
Microwave-assisted synthesis: This method utilizes microwave irradiation to rapidly heat the precursor solution, leading to a fast and uniform nucleation and growth of crystals.
-
Wet mechanical milling (Planetary Ball Milling): This technique involves the high-energy milling of precursors in a liquid medium, which can produce fine particles with controlled morphologies.[1][2]
-
Precipitation: This is a conventional and straightforward method where a precipitating agent is added to a solution containing the manganese and phosphate ions to form the insoluble NH4MnPO4.
The choice of synthesis method, in conjunction with the precursors, plays a crucial role in determining the final product characteristics.
Morphological and Structural Differences
The morphology of NH4MnPO4 particles is a key determinant of their performance, especially in electrochemical applications where a high surface area is desirable.
-
Manganese Acetate (Mn(CH3COO)2) as Precursor: Synthesis using manganese acetate via a microwave method has been shown to produce sheet-like structures.[3] These structures offer a higher surface area and porosity, which facilitates efficient ion diffusion and electron transport, leading to superior electrochemical performance.[3]
-
Manganese Sulfate (MnSO4) as Precursor: In contrast, when manganese sulfate is used under similar microwave synthesis conditions, the resulting NH4MnPO4 exhibits a different morphology.[3]
-
Manganese Carbonate (MnCO3) and Ammonium Dihydrogen Phosphate (NH4H2PO4) as Precursors: A wet mechanical process using a planetary ball mill with these precursors allows for the synthesis of NH4MnPO4·H2O with various shapes, including plates, flakes, rods, and nanoparticles, by simply adjusting the milling conditions.[1][2] This highlights the versatility of this method in tuning the morphology of the final product.[2]
The following diagram illustrates the influence of precursor and synthesis method on the morphology of NH4MnPO4.
Caption: Influence of Precursors and Synthesis Methods on NH4MnPO4 Morphology.
Electrochemical Performance Comparison
The differences in morphology and structure directly translate to variations in electrochemical performance, particularly in supercapacitor applications.
A study comparing NH4MnPO4 synthesized from Mn(CH3COO)2 and MnSO4 via a microwave method revealed significant differences in their electrochemical behavior.[3] The NH4MnPO4 derived from manganese acetate exhibited superior performance due to its sheet-like structure, which provides a larger surface area for electrochemical reactions.[3]
| Precursor | Synthesis Method | Morphology | Key Performance Metric | Reference |
| Mn(CH3COO)2 | Microwave | Sheet-like | Superior electrochemical nature | [3] |
| MnSO4 | Microwave | Not specified as sheet-like | Lower performance than Mn(CH3COO)2 derived | [3] |
| MnCO3 | Wet Mechanical Milling | Plates, flakes, rods, nanoparticles | Tunable for desired application | [1][2] |
Table 1: Comparison of NH4MnPO4 properties based on manganese precursor.
The following workflow illustrates the impact of precursor choice on the final electrochemical performance.
Caption: Workflow from Precursor Selection to Electrochemical Performance.
Application as a Precursor for LiMnPO4 Cathode Materials
NH4MnPO4 is a valuable precursor for the synthesis of LiMnPO4, a promising high-voltage cathode material for lithium-ion batteries. The morphology of the NH4MnPO4 precursor can be retained during the conversion to LiMnPO4, especially through methods like hydrothermal treatment.[1] This underscores the importance of controlling the precursor's morphology to ultimately tailor the properties of the final LiMnPO4 cathode material. For instance, a hydrothermal treatment of NH4MnPO4 in a lithium solution can maintain the original particle shape.[1]
Implications for Fertilizer Applications
While direct comparative studies on the fertilizer performance of NH4MnPO4 from different precursors are less common in the available literature, the physicochemical properties of the material are crucial for its efficacy as a nutrient source. The particle size and morphology, which are heavily influenced by the precursors, can affect the dissolution rate and, consequently, the nutrient release profile.[4][5] Smaller particles with a higher surface area may lead to a faster release of ammonium and phosphate ions, which could be beneficial for certain agricultural applications. The presence of impurities, which can vary depending on the purity of the precursors, is also a critical factor in fertilizer quality.[6]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols are essential.
Protocol for Microwave-Assisted Synthesis of NH4MnPO4
This protocol is based on the synthesis described for supercapacitor applications.[3]
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of the manganese precursor (e.g., Mn(CH3COO)2 or MnSO4), ammonium dihydrogen phosphate ((NH4)2HPO4), and a complexing agent/surfactant if required.
-
-
Mixing:
-
Mix the precursor solutions in stoichiometric ratios under constant stirring.
-
-
Microwave Irradiation:
-
Place the mixture in a microwave reactor and heat to the desired temperature (e.g., 120-180°C) for a specific duration (e.g., 10-30 minutes).
-
-
Cooling and Washing:
-
Allow the reactor to cool to room temperature.
-
Wash the resulting precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) overnight.
-
Protocol for Characterization
Standard characterization techniques are crucial for evaluating the synthesized NH4MnPO4.[1]
-
X-ray Diffraction (XRD): To determine the crystalline phase and purity of the synthesized material.
-
Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution.
-
Transmission Electron Microscopy (TEM): For a more detailed analysis of the particle morphology and crystal structure.
-
Electrochemical Measurements (for supercapacitor applications):
-
Cyclic Voltammetry (CV): To evaluate the capacitive behavior and electrochemical stability.
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.
-
Conclusion and Future Outlook
The choice of precursors for the synthesis of NH4MnPO4 has a profound impact on its physicochemical properties and, consequently, its performance in various applications. As demonstrated, using manganese acetate as a precursor in a microwave-assisted synthesis can lead to the formation of sheet-like structures with enhanced electrochemical performance for supercapacitors.[3] Similarly, wet mechanical milling offers a versatile route to control the morphology of NH4MnPO4 by adjusting the process parameters.[1][2]
Future research should focus on establishing a more explicit link between precursor selection and the performance of NH4MnPO4 as a slow-release fertilizer. Investigating the influence of different phosphate and ammonium precursors would also provide a more comprehensive understanding of the synthesis-property-performance relationship. The continued exploration of novel synthesis methods and precursor combinations will undoubtedly unlock the full potential of this versatile material.
References
-
Kozawa, T., Fukuyama, K., Kondo, A., & Naito, M. (2019). Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. ACS Omega, 4(3), 5690–5695. [Link]
-
Wang, L., et al. (2012). Synthesis of Electrochemically Active LiMnPO4 via MnPO4·H2O with Different Morphology Prepared By Facile Precipitation. International Journal of Electrochemical Science, 7, 3590-3599. [Link]
-
Manikandan, A., et al. (2025). Comparative synthesis of this compound (NH4MnPO4) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications. New Journal of Chemistry. [Link]
-
Manikandan, A., et al. (2026). Comparative synthesis of this compound (NH 4 MnPO 4 ) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications. ResearchGate. [Link]
-
Baran, A., & Mielnik, L. (2020). Influence of the synthesis pathway of monoammonium phosphate fertilizer on the physicochemical properties of granules: focus on dust emission. ResearchGate. [Link]
-
Al-Juthery, H. W. A., et al. (2024). Examining the Correlation between the Inorganic Nano-Fertilizer Physical Properties and Their Impact on Crop Performance and Nutrient Uptake Efficiency. National Institutes of Health. [Link]
-
Al-Juthery, H. W. A., et al. (2024). Examining the Correlation of the Nano-fertilizer Physical Properties and Their Impact on Crop Performance and Nutrient Uptake Efficiency. Preprints.org. [Link]
-
MDPI. (2023). Synthesis, Characterization and Performance of Materials for a Sustainable Future. MDPI. [Link]
-
Uchiyama, H., & Tachibana, S. (2024). Hydrothermal synthesis of dittmarite-group NH4(Co1−xMnx)PO4·H2O particles as inorganic violet pigments. RSC Publishing. [Link]
-
Kozawa, T., Fukuyama, K., Kondo, A., & Naito, M. (2019). Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wet Mechanical Route To Synthesize Morphology-Controlled NH4MnPO4·H2O and Its Conversion Reaction into LiMnPO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative synthesis of this compound (NH4MnPO4) and its electrochemical performance enhancement using ammonium metavanadate in sulfuric acid for supercapacitor applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Examining the Correlation between the Inorganic Nano-Fertilizer Physical Properties and Their Impact on Crop Performance and Nutrient Uptake Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Behavior of Ammonium Manganese Phosphate (NH₄MnPO₄) and Other Olivine Metal Phosphates
In the relentless pursuit of superior energy storage solutions, olivine-structured metal phosphates have emerged as a compelling class of cathode materials. Their robust crystal lattice, affordability, and inherent safety characteristics make them prime candidates for next-generation batteries. While lithium iron phosphate (LiFePO₄) has already carved a significant niche in the commercial landscape, its manganese-based counterparts, such as lithium manganese phosphate (LiMnPO₄) and sodium manganese phosphate (NaMnPO₄), offer the allure of higher operating voltages and, consequently, greater energy densities. This guide delves into a comparative analysis of the electrochemical behavior of a lesser-explored but intriguing member of this family, ammonium manganese phosphate (NH₄MnPO₄), alongside its more established lithium and sodium analogues.
This document is crafted for researchers, materials scientists, and professionals in drug development who are venturing into advanced energy storage systems. We will dissect the nuances of these materials, from their synthesis to their electrochemical performance, providing both theoretical grounding and practical experimental insights.
The Landscape of Olivine Phosphate Cathodes
The olivine structure, with the general formula AMPO₄ (where A is an alkali metal and M is a transition metal), provides a stable framework for the reversible intercalation and deintercalation of ions, a fundamental process in rechargeable batteries. The strong covalent P-O bonds within the [PO₄]³⁻ polyanions create a rigid structure that mitigates the risk of oxygen release, a common safety concern with layered oxide cathodes.[1]
-
Lithium Iron Phosphate (LiFePO₄): The benchmark for olivine cathodes, LiFePO₄ is lauded for its exceptional cycling stability, flat voltage plateau around 3.45 V vs. Li/Li⁺, and low cost.[2] However, its energy density is limited by this moderate voltage and it suffers from inherently low electronic and ionic conductivity.[2]
-
Lithium Manganese Phosphate (LiMnPO₄): The prospect of a higher operating voltage of approximately 4.1 V vs. Li/Li⁺ makes LiMnPO₄ a highly attractive alternative to LiFePO₄, promising a significant boost in energy density.[3][4] This higher potential, however, comes at the cost of lower electronic conductivity and challenges related to structural instability and manganese dissolution during cycling.[3][4]
-
Sodium Manganese Phosphate (NaMnPO₄): As the field of sodium-ion batteries gains traction as a sustainable alternative to lithium-ion technology, NaMnPO₄ has garnered considerable interest. It exists in two primary polymorphs: the electrochemically active but metastable olivine phase and the more stable but electrochemically sluggish maricite phase. The successful synthesis of the olivine phase is crucial for its application as a cathode material.
-
This compound (NH₄MnPO₄): While not a conventional choice for non-aqueous lithium or sodium-ion batteries due to the presence of the ammonium ion, NH₄MnPO₄ presents intriguing possibilities. It is often utilized as a precursor for the synthesis of LiMnPO₄.[3] Furthermore, its electrochemical properties in aqueous systems suggest potential applications in aqueous rechargeable batteries, a rapidly developing area of energy storage.[5][6] This guide will explore its electrochemical signature and compare it to its alkali metal counterparts.
Comparative Electrochemical Performance: A Tabular Overview
The following table summarizes the key electrochemical properties of NH₄MnPO₄ and its prominent metal phosphate analogues. It is important to note that the data for NH₄MnPO₄ is primarily derived from studies in aqueous electrolytes for supercapacitor applications, and its performance in a battery configuration is an area of active research.
| Property | NH₄MnPO₄ | LiMnPO₄ | NaMnPO₄ (Olivine) | LiFePO₄ |
| Theoretical Specific Capacity (mAh/g) | ~150 (estimated for one-electron transfer) | ~171 | ~171 | ~170 |
| Operating Voltage (V) | Varies (Aqueous System) | ~4.1 vs. Li/Li⁺ | ~3.6 vs. Na/Na⁺ | ~3.45 vs. Li/Li⁺ |
| Energy Density (Wh/kg) | System Dependent | ~700 | ~615 | ~586 |
| Ionic Diffusivity | Moderate (in aqueous media) | Low | Low | Moderate |
| Electronic Conductivity | Low | Very Low | Very Low | Low |
| Cycling Stability | Good (in aqueous supercapacitors) | Moderate (can be improved with coatings/doping) | Moderate | Excellent |
| Key Advantages | Potential for aqueous batteries, precursor for LiMnPO₄ | High energy density | Suitable for sodium-ion batteries | Excellent stability and safety |
| Key Challenges | Limited data in battery systems, electrolyte compatibility | Poor conductivity, Mn dissolution | Synthesis of stable olivine phase, low conductivity | Lower energy density |
Experimental Protocols for Comparative Electrochemical Analysis
To ensure a rigorous and objective comparison, a standardized set of experimental protocols is paramount. The following section outlines a step-by-step methodology for fabricating and testing coin cells with these phosphate-based cathode materials.
I. Electrode Slurry Preparation
The quality of the electrode slurry is critical for achieving optimal electrochemical performance. The following protocol is a standard starting point, which can be optimized for each specific material.
-
Dry the Active Material: Dry the synthesized NH₄MnPO₄, LiMnPO₄, NaMnPO₄, or LiFePO₄ powder in a vacuum oven at 120 °C for 12 hours to remove any residual moisture.
-
Mixing the Components: In a mortar and pestle or a planetary ball miller, thoroughly mix the active material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10.
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent to the powder mixture and continue mixing until a homogeneous, viscous slurry is formed. The solid-to-solvent ratio should be adjusted to achieve a coatable consistency.
II. Electrode Casting and Coin Cell Assembly
The prepared slurry is then cast onto a current collector to form the cathode.
-
Casting: Using a doctor blade, cast the slurry onto a piece of aluminum foil (for Li- and Na-ion cells) or a suitable corrosion-resistant current collector for aqueous systems.
-
Drying: Dry the coated foil in a vacuum oven at 80-120 °C for at least 12 hours to completely evaporate the NMP solvent.
-
Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.
-
Coin Cell Assembly: Assemble 2032-type coin cells in an argon-filled glovebox. A typical assembly consists of the prepared cathode, a separator (e.g., Celgard 2400), a lithium or sodium metal anode, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate for Li-ion cells, or an aqueous electrolyte for NH₄MnPO₄ testing).[7][8][9][10]
Figure 1. A generalized workflow for the preparation and electrochemical testing of phosphate-based cathode materials.
III. Electrochemical Characterization Techniques
A suite of electrochemical techniques is employed to probe the performance of the assembled cells.
-
Cyclic Voltammetry (CV): This technique provides qualitative information about the redox reactions occurring at the electrode-electrolyte interface.[11][12][13] By sweeping the potential and measuring the resulting current, one can identify the potentials at which ion insertion and extraction occur.
-
Galvanostatic Charge-Discharge (GCD): GCD is the primary method for determining the specific capacity, cycling stability, and rate capability of a battery material.[14] The cell is charged and discharged at a constant current within a defined voltage window.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to investigate the internal resistance and charge transfer kinetics of the battery.[15][16][17] By applying a small AC perturbation over a range of frequencies, one can deconstruct the various resistive and capacitive elements within the cell.
In-Depth Analysis of Electrochemical Behavior
NH₄MnPO₄: A Candidate for Aqueous Systems
The electrochemical behavior of NH₄MnPO₄ is primarily documented in the context of aqueous electrolytes, where it exhibits pseudocapacitive characteristics. This behavior arises from fast surface redox reactions involving the manganese ions. For battery applications, particularly in aqueous rechargeable batteries, the intercalation of charge-carrying ions (e.g., H⁺, Li⁺, Na⁺, or Zn²⁺) into the NH₄MnPO₄ lattice would be the desired mechanism.
The presence of the ammonium ion in the structure could influence the ion diffusion pathways and the overall structural stability during cycling. It is hypothesized that NH₄⁺ could be replaced by other cations from the electrolyte, leading to a phase transformation during the initial cycles. The redox potential of the Mn²⁺/Mn³⁺ couple in an aqueous environment is typically lower than in non-aqueous systems, which would result in a lower operating voltage. However, the high ionic conductivity of aqueous electrolytes could potentially lead to excellent rate capability.
LiMnPO₄: The High-Voltage Contender
The cyclic voltammogram of LiMnPO₄ typically shows a pair of well-defined redox peaks around 4.1 V versus Li/Li⁺, corresponding to the Mn²⁺/Mn³⁺ redox couple.[3][4] The separation between the anodic and cathodic peaks can provide an initial indication of the electrode's polarization, with a smaller separation suggesting better kinetics.
Galvanostatic cycling reveals a flat and high voltage plateau, which is desirable for delivering constant power output.[2] However, the capacity often fades over extended cycling due to factors such as manganese dissolution and structural degradation.[3][4] Strategies to mitigate these issues include carbon coating to enhance electronic conductivity and doping with other metal ions to stabilize the crystal structure.
NaMnPO₄: Navigating Polymorphs
The electrochemical performance of NaMnPO₄ is highly dependent on its crystal structure. The olivine phase is electrochemically active, with a redox potential of around 3.6 V versus Na/Na⁺. In contrast, the maricite phase is largely inactive due to the blockage of sodium ion diffusion pathways. Therefore, synthetic control to obtain the pure olivine phase is a critical area of research. The electrochemical signature of olivine NaMnPO₄ is similar to that of LiMnPO₄, with a distinct voltage plateau corresponding to the Mn²⁺/Mn³⁺ redox reaction.
LiFePO₄: The Stable Workhorse
LiFePO₄ exhibits a remarkably flat and stable voltage plateau at approximately 3.45 V versus Li/Li⁺. Its CV profile shows a sharp and symmetric pair of redox peaks, indicative of a two-phase reaction mechanism and good reversibility. The exceptional cycling stability of LiFePO₄, often exceeding thousands of cycles with minimal capacity loss, is its most significant advantage.[2]
Visualizing the Comparison: A Logical Framework
Figure 2. A logical diagram illustrating the comparative assessment of different olivine phosphate cathode materials based on their key electrochemical properties and overall performance metrics.
Conclusion and Future Outlook
The family of olivine metal phosphates offers a rich playground for the development of advanced cathode materials for rechargeable batteries. While LiFePO₄ has set a high bar for stability and safety, the pursuit of higher energy densities continues to drive research into manganese-based analogues.
LiMnPO₄ and NaMnPO₄ hold immense promise due to their high operating voltages. However, overcoming their inherent limitations in electronic conductivity and cycling stability remains a key challenge. Doping, nano-structuring, and surface modifications are promising avenues to unlock their full potential.
This compound, NH₄MnPO₄, emerges as a dark horse with potential applications in the burgeoning field of aqueous rechargeable batteries. Its performance in such systems warrants further investigation, as it could offer a low-cost and sustainable energy storage solution. Furthermore, its role as a versatile precursor for other high-performance phosphate cathodes underscores its importance in the materials synthesis landscape.
For researchers and drug development professionals exploring novel power sources for their applications, a thorough understanding of the electrochemical nuances of these materials is crucial. This guide provides a foundational framework for this exploration, encouraging a data-driven and mechanistically informed approach to materials selection and characterization.
References
- A Comprehensive Review of LiMnPO₄ Based Cathode Materials for Lithium-ion Batteries: Current Strategies to Improve its Performance. (2021). Journal of Energy Storage, 44, 103307.
- Progress in the Application of LiMnPO₄ Nanomaterials in Lithium-ion Battery Cathode. (2024). Highlights in Science, Engineering and Technology, 116, 156-162.
- Comparative Analysis of LiMPO₄ (M = Fe, Co, Cr, Mn, V) as Cathode Materials for Lithium-Ion Battery Applications—A First-Principle-Based Theoretical Approach. (2022).
- Applications of Voltammetry in Lithium Ion Battery Research. (2019). Journal of Electrochemical Science and Technology, 10(4), 369-378.
- The Electrochemistry of Ammonium Dihydrogen Phosphate, Disodium Phosphate, Ammonium Chloride on Mg-based and Polycrystalline Pt Electrodes. (2021). Electrochemical Science Advances, 1(3), e2100067.
- Nonaqueous Electrolyte Rechargeable Manganese Batteries with Potassium Manganese Hexacyanoferrate Cathodes. (2025).
- A Guide to Full Coin Cell Making for Academic Researchers. (2019). Journal of The Electrochemical Society, 166(2), A329-A333.
- Supporting Information Exploring Real-World Applications of Electrochemistry by Constructing a Rechargeable Lithium-Ion B
- Cyclic Voltammetry (CV) curves (a), Galvanostatic Charge–Discharge (GCD) profiles (b), Specific Capacitance as a Function of Current Density (c), and the Capacitance Retention (d) of the Prepared NNMO. (2023).
- Li-Rich Mn-Based Cathode Materials for Li-Ion Batteries: Progress and Perspective. (2023).
- An Electrochemical Study of Ammonium Dihydrogen Phosphate on Mg and Mg Alloy Electrodes. (2021). Journal of The Electrochemical Society, 168(2), 026508.
- LiMnPO₄ and LiMn₀.₈Fe₀.₂PO₄ as Advanced Cathode Materials for Rechargeable Lithium-Ion Batteries. (2010). Journal of The Electrochemical Society, 157(9), A1001-A1006.
- New Mn Electrochemistry for Rechargeable Aqueous Batteries: Promising Directions Based on Preliminary Results. (2025).
- Protocols for Studying Intercalation Electrodes Materials : Part I: Galvanostatic Cycling with Potential Limitation (GCPL). (n.d.). Bio-Logic Science Instruments.
- Enhanced Electrochemical Performance of Aqueous Zinc-Ion Batteries Using MnSO₄ Electrolyte Additive and α-MnO₂ Cathode. (2024).
- Standardization of Coin-Cell Assembly, Electrochemical Testing, and Data Presentation for High-Throughput Screening of Battery Electrolytes. (2017). Journal of The Electrochemical Society, 164(1), A6381-A6388.
- Comparative Analysis of LiMPO₄ (M = Fe, Co, Cr, Mn, V) as Cathode Materials for Lithium-ion Battery Applications - a First-Principle-Based Theoretical Approach. (2022). University of Exeter.
- Cyclic Voltammetry Application in Rechargeable Batteries. (2019).
- Fundamentals of Electrochemical Impedance Spectroscopy for Macrohomogeneous Porous Electrodes. (2020). Journal of Electrochemistry, 26(5), 589-603.
- Nano Olivine-based Cathode Materials for Li-ion B
- New Mn Electrochemistry for Rechargeable Aqueous Batteries: Promising Directions Based on Preliminary Results. (2025). Nanoelectrochemistry and Energy Storage.
- Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay. (2024).
- How to Make a Coin Cell. (n.d.). Clean Energy Institute - University of Washington.
- High-performing Cathodes for Lithium-ion B
- Cyclic Voltammetry of Ion-Coupled Electron Transfer Reactions for Diagnosing Energy Storage Materials. (2023). arXiv preprint arXiv:2308.06734.
- Electrochemical Performance of Manganese Hexacyanoferrate Cathode Material in Aqueous Zn-ion Battery. (2021). Journal of Energy Storage, 41, 102927.
- In-situ Li₃PO₄ Coating of Li-Rich Mn-Based Cathode Materials for Lithium-ion Batteries. (2019). Journal of The Electrochemical Society, 166(12), A2485-A2492.
- Electrochemical Impedance Spectroscopy (EIS): An Efficient Method to Reveal Anion Storage Behaviour in Graphite Dual Ion Batteries. (2024). Chemical Engineering Transactions, 110, 109-114.
Sources
- 1. npl.co.uk [npl.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Something went wrong... [daniel-sharon.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. acs.org [acs.org]
- 9. osti.gov [osti.gov]
- 10. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 11. jecst.org [jecst.org]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
- 14. biologic.net [biologic.net]
- 15. "Fundamentals of Electrochemical Impedance Spectroscopy for Macrohomoge" by Xiang Li, Qiu-An Huang et al. [jelectrochem.xmu.edu.cn]
- 16. mdpi.com [mdpi.com]
- 17. Electrochemical Impedance Spectroscopy (EIS): An Efficient Method to Reveal Anion Storage Behaviour in Graphite Dual Ion Batteries | Chemical Engineering Transactions [cetjournal.it]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
